molecular formula C8H7NOS B048304 2-Methoxyphenyl isothiocyanate CAS No. 3288-04-8

2-Methoxyphenyl isothiocyanate

Cat. No.: B048304
CAS No.: 3288-04-8
M. Wt: 165.21 g/mol
InChI Key: QKAOOWJWWKWWOZ-UHFFFAOYSA-N
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Description

2-Methoxyphenyl isothiocyanate is a key chemical building block in medicinal chemistry and chemical biology, enabling the synthesis of novel compounds for a range of therapeutic areas. Its high reactivity, stemming from the electrophilic carbon in its isothiocyanate (N=C=S) group, allows it to selectively react with thiol and amino groups, facilitating the development of probes and bioactive molecules. In antidiabetic research, this compound is a critical precursor for synthesizing novel pyrimidine derivatives that function as potent dual inhibitors of the enzymes α-glucosidase and α-amylase . These enzymes are responsible for carbohydrate hydrolysis, and their inhibition is a validated therapeutic approach for managing postprandial blood glucose levels in diabetes . Furthermore, this compound and its derivatives are investigated for their neuroprotective potential. The compound has demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is a primary target for mitigating cognitive deficits in Alzheimer's disease . Its applications extend to food safety and microbiology, where its strong antifungal activity against molds like Aspergillus niger is exploited . The mechanism is linked to its ability to disrupt cell membrane integrity and interfere with critical cellular functions, often by reacting with thiol-containing proteins and depleting glutathione . In chemical biology, the isothiocyanate group is utilized in the design of fluorescent probes, such as the LN-NCS probe, for the selective detection and imaging of the biologically crucial amino acid cysteine in living cells and food products . This highlights its utility in developing advanced analytical tools for both biomedical and quality control research.

Properties

IUPAC Name

1-isothiocyanato-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAOOWJWWKWWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334404
Record name 2-Methoxyphenyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3288-04-8
Record name 2-Methoxyphenyl isothiocyanate
Source EPA DSSTox
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Record name 2-Methoxyphenyl Isothiocyanate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl isothiocyanate is an aromatic organosulfur compound that has garnered interest within the scientific community for its potential applications in organic synthesis and medicinal chemistry. As a member of the isothiocyanate class, it shares a core functional group (-N=C=S) known for its diverse reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound, with a focus on providing practical information for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₈H₇NOS[1][2]
Molecular Weight 165.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Density 1.196 g/mL at 25 °C[3][4]
Boiling Point 264-266 °C[3][4]
Refractive Index n20/D 1.6443[3][4]
Flash Point 113 °C (closed cup)[3][4]
Solubility Soluble in organic solvents, limited solubility in water.[1]
CAS Number 3288-04-8[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of aryl isothiocyanates. A common and effective approach involves the decomposition of a dithiocarbamate (B8719985) salt, which is formed from the corresponding primary amine, 2-methoxyaniline. This method avoids the use of highly toxic reagents like thiophosgene.

Experimental Protocol: Dithiocarbamate Decomposition Method

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Methoxyaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Ethyl chloroformate or another desulfurizing agent

  • Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the dithiocarbamate intermediate and formation of the isothiocyanate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis of this compound 2-Methoxyaniline 2-Methoxyaniline Dithiocarbamate_Intermediate Dithiocarbamate Intermediate 2-Methoxyaniline->Dithiocarbamate_Intermediate + CS2_Base CS2 / Base CS2_Base->Dithiocarbamate_Intermediate 2-MOP_ITC This compound Dithiocarbamate_Intermediate->2-MOP_ITC + Desulfurizing_Agent Desulfurizing Agent (e.g., Ethyl Chloroformate) Desulfurizing_Agent->2-MOP_ITC G cluster_reactivity Reactivity of this compound 2-MOP_ITC 2-Methoxyphenyl Isothiocyanate Thiourea N,N'-Disubstituted Thiourea 2-MOP_ITC->Thiourea + Amine Primary or Secondary Amine Amine->Thiourea G cluster_pathways Potential Anticancer Mechanisms of Isothiocyanates ITC Isothiocyanate (e.g., this compound) Nrf2 Nrf2 Activation ITC->Nrf2 NFkB NF-κB Inhibition ITC->NFkB Apoptosis Induction of Apoptosis ITC->Apoptosis Antioxidant_Response Increased Antioxidant & Detoxification Enzymes Nrf2->Antioxidant_Response Inflammation_Survival Decreased Inflammation & Cell Survival NFkB->Inflammation_Survival Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

An In-depth Technical Guide to 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3288-04-8

This technical guide provides a comprehensive overview of 2-Methoxyphenyl isothiocyanate, a versatile chemical compound with applications in synthetic chemistry and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and putative mechanisms of action.

Chemical and Physical Properties

This compound, also known as o-anisyl isothiocyanate, is an organic compound featuring a methoxy (B1213986) group ortho to an isothiocyanate functional group on a benzene (B151609) ring.[1] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 3288-04-8[1][2][3][4][5]
Molecular Formula C₈H₇NOS[1][3][4][5]
Molecular Weight 165.21 g/mol [2][3][4]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 264-266 °C (lit.)[2]
Density 1.196 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.6443 (lit.)[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference(s)
Infrared (IR) 2092 cm⁻¹ (-N=C=S stretch)[1]
¹H NMR (300 MHz, CDCl₃) δ 7.25–7.30 (m, 1H, ArH), other aromatic and methoxy protons[1]
¹³C NMR (75 MHz, CDCl₃) δ 155.6, 137.9, 129.3, 125.8, 121.1, 119.3, 112.5, 56.4[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of the corresponding primary amine, 2-methoxyaniline, with a thiocarbonylating agent. A common and effective method is the reaction with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt intermediate, which is subsequently decomposed to the isothiocyanate.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[6]

Materials:

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or aqueous potassium carbonate.

    • Add a base, such as triethylamine (1.1 eq) or potassium carbonate (2.0 eq).

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring vigorously.

    • Allow the reaction to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Desulfurization to form the Isothiocyanate:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a desulfurizing agent, such as a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq) in dichloromethane.

    • Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization 2-Methoxyaniline 2-Methoxyaniline Dithiocarbamate_Salt Dithiocarbamate Salt Intermediate 2-Methoxyaniline->Dithiocarbamate_Salt CS2 CS2 CS2->Dithiocarbamate_Salt Base Base Base->Dithiocarbamate_Salt Desulfurizing_Agent Desulfurizing Agent (e.g., TCT) Dithiocarbamate_Salt->Desulfurizing_Agent 2-Methoxyphenyl_Isothiocyanate 2-Methoxyphenyl Isothiocyanate Desulfurizing_Agent->2-Methoxyphenyl_Isothiocyanate

Caption: Synthetic workflow for this compound.

Potential Biological and Pharmacological Activity

Isothiocyanates (ITCs) are a well-studied class of compounds, many of which are derived from cruciferous vegetables and exhibit significant biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, its activity can be inferred from the broader class of aryl isothiocyanates.

Putative Anticancer Activity

Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4][7][8]

Materials:

  • Cancer cell line (e.g., human breast cancer cell line MCF-7 or MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 2-Methoxyphenyl Isothiocyanate Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24/48/72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

Aryl isothiocyanates have demonstrated activity against a range of microbial pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

This protocol is based on standardized methods for antimicrobial susceptibility testing.[9][10]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Putative Signaling Pathways

Isothiocyanates are known to interact with multiple cellular signaling pathways. Key pathways that are likely modulated by this compound include the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively.[11][12][13][14]

Nrf2 Pathway Activation: Isothiocyanates can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and cytoprotective genes.

NF-κB Pathway Inhibition: The NF-κB (Nuclear factor-kappa B) pathway is a key regulator of inflammation. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This can occur through various mechanisms, including the inhibition of IKK (IκB kinase), which prevents the degradation of the NF-κB inhibitor, IκBα.

G cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) ITC 2-Methoxyphenyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 (nucleus) Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription Response_Nrf2 Cellular Protection Genes->Response_Nrf2 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free releases NFkB_nuc NF-κB (nucleus) NFkB_free->NFkB_nuc translocates Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes activates transcription Response_NFkB Inflammation Inflammatory_Genes->Response_NFkB ITC_nfkb 2-Methoxyphenyl Isothiocyanate ITC_nfkb->IKK inhibits

Caption: Putative modulation of Nrf2 and NF-κB pathways.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damage.
Specific target organ toxicity, single exposureH335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While research into its specific biological activities is ongoing, its structural similarity to other biologically active isothiocyanates suggests potential applications in the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the synthesis, reactivity, and biological effects of this compound. As with all isothiocyanates, appropriate safety measures must be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document details the principal synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reaction parameters. The core of the synthesis revolves around the formation of a dithiocarbamate (B8719985) intermediate from 2-methoxyaniline, followed by desulfurization. This guide presents and contrasts several effective desulfurizing agents, including the highly toxic but efficient thiophosgene (B130339), as well as safer alternatives like ethyl chloroformate and tosyl chloride. For each method, this guide provides step-by-step instructions, quantitative data, and mechanistic insights. The information is structured to be a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 2-methoxyphenyl ring.[1] Isothiocyanates are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[2] The high reactivity of the isothiocyanate group, particularly its susceptibility to nucleophilic attack, makes it a versatile synthon for the creation of a wide array of sulfur and nitrogen-containing heterocyclic compounds. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its preparation.

Synthetic Pathways

The most prevalent and efficient method for the synthesis of this compound begins with the corresponding primary amine, 2-methoxyaniline (o-anisidine). The general approach is a two-step process:

  • Formation of a Dithiocarbamate Salt: 2-methoxyaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate.

  • Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

Several desulfurizing agents can be employed, each with its own advantages and disadvantages in terms of reactivity, safety, and yield. The most common methods are detailed below.

Method 1: The Thiophosgene Method

This is a direct and often high-yielding method for the synthesis of aryl isothiocyanates.[1] However, it involves the use of thiophosgene (CSCl₂), a highly toxic and corrosive reagent, which necessitates stringent safety precautions.

Method 2: The Dithiocarbamate Decomposition Method

This two-step, "one-pot" approach is generally favored due to the avoidance of the highly toxic thiophosgene. It involves the in situ generation of the dithiocarbamate salt, followed by the addition of a desulfurizing agent. Commonly used desulfurizing agents include:

  • Ethyl Chloroformate: A reliable and effective reagent for this transformation.

  • Tosyl Chloride: Another efficient option for the decomposition of the dithiocarbamate salt.[3]

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A milder alternative that can be used for desulfurization.[4]

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using thiophosgene.[5]

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve 2-methoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirring solution, add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

  • Slowly add thiophosgene (1.2 equivalents) to the vigorously stirred biphasic mixture at room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Dithiocarbamate Decomposition with Ethyl Chloroformate

This protocol is based on established procedures for the synthesis of isothiocyanates using ethyl chloroformate as the desulfurizing agent.[6]

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (B128534) (1.1 eq)

  • Carbon Disulfide (1.2 eq)

  • Ethyl Chloroformate (1.1 eq)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methoxyaniline in dry tetrahydrofuran, add triethylamine and carbon disulfide.

  • Stir the resulting mixture at room temperature. The formation of the dithiocarbamate salt can be monitored by TLC.

  • Once the formation of the intermediate is complete, cool the mixture in an ice bath.

  • Add ethyl chloroformate dropwise to the cooled mixture and continue stirring.

  • After the addition is complete, add a 10% aqueous sodium hydroxide solution and extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₈H₇NOS[7][8]
Molecular Weight 165.21 g/mol [7]
Appearance Colorless to light yellow liquid
Boiling Point 264-266 °C[7]
Density 1.196 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.6443[7]
IR Absorption (cm⁻¹) ~2100 (characteristic -N=C=S stretch)[9]
Table 2: Comparison of Synthetic Methods for Aryl Isothiocyanates
MethodDesulfurizing AgentTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Thiophosgene Thiophosgene (CSCl₂)High1-2 hoursDirect, high-yieldingHighly toxic reagent, requires stringent safety measures
Dithiocarbamate Decomposition Ethyl ChloroformateGood to Excellent2-4 hoursSafer alternative to thiophosgeneTwo-step, one-pot procedure
Dithiocarbamate Decomposition Tosyl ChlorideGood to Excellent0.5-2 hoursRapid reaction timesRequires careful control of reaction conditions
Dithiocarbamate Decomposition Boc₂OGood1-3 hoursMild reaction conditionsMay require a catalyst (e.g., DMAP)

Mandatory Visualizations

Reaction Pathway Diagrams

Synthesis_Pathways cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2-Methoxyaniline 2-Methoxyaniline Dithiocarbamate Salt Dithiocarbamate Salt 2-Methoxyaniline->Dithiocarbamate Salt + CS2, Base This compound This compound Dithiocarbamate Salt->this compound + Desulfurizing Agent Experimental_Workflow Start Start Reaction Setup Combine 2-Methoxyaniline, CS2, and Base Start->Reaction Setup Intermediate Formation Stir to form Dithiocarbamate Salt Reaction Setup->Intermediate Formation Desulfurization Add Desulfurizing Agent (e.g., Ethyl Chloroformate) Intermediate Formation->Desulfurization Workup Aqueous Workup and Extraction Desulfurization->Workup Drying and Concentration Dry Organic Layer and Remove Solvent Workup->Drying and Concentration Purification Column Chromatography or Distillation Drying and Concentration->Purification Characterization Spectroscopic Analysis (IR, NMR, MS) Purification->Characterization Final Product Final Product Characterization->Final Product Reaction_Mechanism cluster_mechanism Mechanism with Ethyl Chloroformate Dithiocarbamate R-NH-C(=S)-S⁻ Intermediate R-NH-C(=S)-S-C(=O)-OEt Dithiocarbamate->Intermediate Nucleophilic Attack EthylChloroformate Cl-C(=O)-OEt Isothiocyanate R-N=C=S Intermediate->Isothiocyanate Elimination Byproducts + COS + EtOH + Cl⁻

References

The Reactivity of 2-Methoxyphenyl Isothiocyanate with Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-methoxyphenyl isothiocyanate with primary amines. This reaction is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery, for the generation of N,N'-disubstituted thiourea (B124793) derivatives. These derivatives are recognized as privileged structures due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. This guide covers the core reaction mechanism, factors influencing reactivity, quantitative kinetic data, detailed experimental protocols, and the relevance of this chemistry in drug development workflows and signaling pathways.

Core Reaction Mechanism and Principles

The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is generally efficient and proceeds under mild conditions.

The reactivity of the isothiocyanate is governed by the electronic properties of its substituents. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and thus slow down the reaction. The 2-methoxy group on this compound is an electron-donating group, which is expected to reduce its reactivity compared to unsubstituted phenyl isothiocyanate.

Data Presentation: Quantitative Reactivity Analysis

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isothiocyanates with n-Butylamine in Diethyl Ether at 25°C

IsothiocyanateSubstituentRate Constant (k) (M⁻¹s⁻¹)
p-Nitrophenyl isothiocyanatep-NO₂1.23 x 10⁻²
Phenyl isothiocyanateHData not available
This compound o-OCH₃ (Estimated to be lower than Phenyl isothiocyanate)
4-Methoxyphenyl isothiocyanatep-OCH₃(Diminished electrophilicity noted)[1]

Note: The methoxy (B1213986) group is electron-donating, which decreases the electrophilicity of the isothiocyanate carbon, leading to a slower reaction rate compared to unsubstituted or electron-withdrawn isothiocyanates.

Table 2: Relative Reactivity of Substituted Anilines with Phenyl Isothiocyanate in Carbon Tetrachloride at 20°C

Aniline (B41778)SubstituentRelative Rate
p-Anisidinep-OCH₃High
p-Toluidinep-CH₃Moderate-High
AnilineHModerate
p-Chloroanilinep-ClLow

Note: The nucleophilicity of the primary amine is a critical factor. Electron-donating groups on the aniline increase its nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect.[2]

Experimental Protocols

General Synthesis of an N-(2-Methoxyphenyl)-N'-substituted Thiourea

This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • To this solution, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.

  • Stir the resulting mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.

Kinetic Analysis of the Reaction by HPLC

This protocol outlines a method to determine the second-order rate constant for the reaction of this compound with a primary amine using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine)

  • Reaction solvent (e.g., acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the primary amine in the reaction solvent.

  • Reaction Initiation: In a thermostatted vessel, initiate the reaction by mixing the isothiocyanate and amine solutions. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Time-Point Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a small amount of a highly reactive amine or an acid).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the reactants and the thiourea product.

  • Data Analysis: Monitor the disappearance of the this compound peak or the appearance of the thiourea product peak over time. Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

  • Calculate the Second-Order Rate Constant (k): Divide the pseudo-first-order rate constant (k') by the concentration of the amine in excess to obtain the second-order rate constant (k).

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism R_NCS This compound (Electrophile) Intermediate Zwitterionic Intermediate R_NCS->Intermediate Nucleophilic Attack R_NH2 Primary Amine (Nucleophile) R_NH2->Intermediate Product N,N'-Disubstituted Thiourea Intermediate->Product Proton Transfer

Caption: General mechanism of thiourea formation.

Experimental Workflow for Kinetic Analysis

KineticWorkflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_iso Prepare Isothiocyanate Stock Solution mix Mix Reactants prep_iso->mix prep_amine Prepare Amine Stock Solution prep_amine->mix sample Time-Point Sampling & Quenching mix->sample hplc HPLC Analysis sample->hplc data Data Processing hplc->data rate Calculate Rate Constant data->rate

Caption: Workflow for kinetic analysis by HPLC.

Role in Drug Discovery: Kinase Inhibitor Signaling

Thiourea derivatives are known to act as inhibitors of various protein kinases, which are crucial in cancer cell signaling. For example, they can inhibit the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[4][5]

KinaseSignaling cluster_EGFR EGFR Pathway cluster_BRAF BRAF Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BRAF BRAF MEK2 MEK BRAF->MEK2 ERK2 ERK MEK2->ERK2 Proliferation2 Cell Proliferation ERK2->Proliferation2 Thiourea Thiourea Derivative (e.g., from 2-Methoxyphenyl Isothiocyanate) Thiourea->EGFR Inhibits Thiourea->BRAF Inhibits

Caption: Inhibition of kinase signaling by thioureas.

References

The Biological Versatility of 2-Methoxyphenyl Isothiocyanate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs), a class of organosulfur compounds characterized by the -N=C=S functional group, are predominantly found in cruciferous vegetables. They are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2-Methoxyphenyl isothiocyanate and its derivatives are emerging as a subclass with significant therapeutic potential. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring influences the electronic and steric properties of the molecule, potentially modulating its biological activity. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3288-04-8[1][2]
Molecular Formula C₈H₇NOS[1][2]
Molecular Weight 165.21 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 264-266 °C
Density 1.196 g/mL at 25 °C
Solubility Soluble in organic solvents, limited solubility in water.

Anticancer Activity

Isothiocyanates are well-documented for their ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Limited but promising data is available for this compound derivatives.

Quantitative Data: Cytotoxicity of this compound Derivatives
CompoundCell LineIC₅₀ (µM)Reference
I1 (a this compound derivative)PC-3 (Prostate Cancer)70.7[4]
MCF-7 (Breast Cancer)52.2[4]
I2 (a this compound derivative)PC-3 (Prostate Cancer)39.9[4]
MCF-7 (Breast Cancer)48.1[4]
HT-29 (Colon Cancer)39[4]

Note: The specific structures of derivatives I1 and I2 were not available in the referenced abstract.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

Signaling Pathway: Induction of Apoptosis by Isothiocyanates

Isothiocyanates, including potentially this compound derivatives, can induce apoptosis through the intrinsic (mitochondrial) pathway. One study on this compound derivatives noted an increase in the Bax/Bcl-2 gene expression ratio, which is indicative of apoptosis induction.[4]

apoptosis_pathway ITC 2-Methoxyphenyl Isothiocyanate Derivative Bax Bax ITC->Bax Upregulates Bcl2 Bcl-2 ITC->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1: Simplified diagram of the intrinsic apoptosis pathway induced by isothiocyanates.

Anti-inflammatory Activity

Isothiocyanates are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of this compound
CompoundAssayResultConcentrationReference
This compound COX-2 Inhibition~99% inhibition50 µM[5]
This compound Acetylcholinesterase InhibitionIC₅₀ = 0.57 mM-[5]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • Incubate for another 24 hours.

3. Nitrite (B80452) Measurement (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples.

  • Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

  • Calculate the IC₅₀ value for NO inhibition.

Signaling Pathway: Inhibition of the NF-κB Pathway by Isothiocyanates

A key mechanism of the anti-inflammatory action of isothiocyanates is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression induces ITC 2-Methoxyphenyl Isothiocyanate Derivative ITC->IKK inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Antimicrobial Activity

Isothiocyanates have demonstrated activity against a range of bacteria and fungi. While specific data for this compound derivatives is limited, related compounds show promise.

Quantitative Data: Antimicrobial Activity of Related Isothiocyanates
CompoundMicroorganismMIC (µg/mL)Reference
Benzyl Isothiocyanate Staphylococcus aureus (MRSA)2.9 - 110[6][7]
Allyl Isothiocyanate Campylobacter jejuni1.25 - 10[8]
Benzyl Isothiocyanate Campylobacter jejuni0.156 - 1.25[8]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Isothiocyanate Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data, though limited, suggests that this compound and its derivatives are a promising class of compounds with diverse biological activities. Their demonstrated anticancer and anti-inflammatory properties warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the therapeutic potential of these molecules. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships and elucidate their precise mechanisms of action. Such efforts will be crucial in advancing these compounds towards potential clinical applications.

References

An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl Isothiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl isothiocyanate is an organic compound featuring a methoxy (B1213986) group and an isothiocyanate functional group attached to a benzene (B151609) ring. Its chemical structure influences its reactivity and physical properties, including its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and offers insights for its application in research and drug development.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility profile based on the general characteristics of isothiocyanates and provides detailed methodologies for empirical determination.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to be soluble in a variety of common organic solvents. The presence of the aromatic ring and the isothiocyanate group suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone, as well as in alcohols such as methanol (B129727) and ethanol. Isothiocyanates, as a class of compounds, generally exhibit good solubility in many organic media.

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL at 25°C)Solubility ( g/100 mL)Solubility (mol/L)Temperature (°C)
Methanol32.040.792Data not availableData not available
Ethanol46.070.789Data not availableData not available
Acetone58.080.784Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.131.100Data not availableData not available
Dichloromethane (DCM)84.931.326Data not availableData not available
Ethyl Acetate88.110.902Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols are widely accepted for determining the solubility of organic compounds like this compound.

1. Saturation Shake-Flask Method with HPLC Analysis

This is a common and reliable method for determining equilibrium solubility.

  • Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

  • Materials:

    • This compound

    • Selected organic solvent (HPLC grade)

    • Glass vials with tight-sealing caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation of Saturated Solutions: Add an excess amount of this compound to a glass vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Sample Clarification: After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid. For more complete separation, the vial may be centrifuged.

    • Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

    • Quantification by HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. The solubility is then calculated based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination by Shake-Flask and HPLC cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_analysis Analysis A Add excess 2-methoxyphenyl isothiocyanate to vial B Add known volume of organic solvent A->B C Seal vial tightly B->C D Agitate in shaking incubator at constant temperature (24-48 hours) C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant and filter E->F G Dilute filtered solution F->G H Quantify concentration using HPLC G->H I Calculate solubility H->I

Workflow for Solubility Determination by Shake-Flask and HPLC.

2. Gravimetric Method

The gravimetric method is a simpler technique that relies on the precise measurement of mass.

  • Objective: To determine the solubility of this compound in a solvent by measuring the mass of the solute in a saturated solution.

  • Materials:

    • This compound

    • Selected organic solvent

    • Conical flask or beaker

    • Stirring rod or magnetic stirrer

    • Filtration apparatus (e.g., filter paper and funnel)

    • Pre-weighed evaporating dish or watch glass

    • Analytical balance

    • Oven or desiccator

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask at a constant temperature.

    • Stir the mixture until a saturated solution is obtained, with some undissolved solid remaining.

    • Filtration: Filter the saturated solution to remove the undissolved solid.

    • Weighing the Saturated Solution: Accurately pipette a known volume of the filtrate into a pre-weighed evaporating dish and weigh it.

    • Solvent Evaporation: Gently evaporate the solvent from the filtrate in a well-ventilated area or using a rotary evaporator. For less volatile solvents, careful heating in an oven may be required, ensuring the temperature is below the boiling point of the solute.

    • Drying and Final Weighing: Dry the residue in the evaporating dish to a constant weight, preferably in a desiccator to avoid moisture absorption.

    • Calculation: The solubility can be calculated from the mass of the residue (solute) and the mass or volume of the solvent.

G Workflow for Gravimetric Solubility Determination A Prepare saturated solution (excess solute in solvent) B Filter to remove undissolved solid A->B C Weigh a known volume of the filtrate B->C D Evaporate the solvent C->D E Dry the residue to a constant weight D->E F Weigh the residue (solute) E->F G Calculate solubility F->G

Workflow for Gravimetric Solubility Determination.

Understanding the solubility of this compound is fundamental for its effective use in organic synthesis, medicinal chemistry, and drug development. While specific quantitative data remains to be broadly published, the established experimental protocols detailed in this guide, such as the saturation shake-flask method with HPLC analysis and the gravimetric method, provide robust frameworks for researchers to determine these values accurately. The expected solubility in common organic solvents provides a preliminary basis for experimental design. The systematic determination and dissemination of this data will be a valuable contribution to the scientific community.

Spectroscopic Characterization of 2-Methoxyphenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxyphenyl isothiocyanate (C₈H₇NOS) is an organic compound featuring a methoxy (B1213986) group and an isothiocyanate group on a benzene (B151609) ring.[1] As a key intermediate and building block in medicinal chemistry and materials science, its structural integrity and purity are paramount. This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

Experimental Protocol: FT-IR Analysis

A high-resolution Fourier-transform infrared (FT-IR) spectrum of this compound, a liquid at room temperature, can be obtained using the neat-film method.

  • Sample Preparation: A single drop of neat this compound is placed onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3][4] A second plate is carefully placed on top to spread the liquid into a thin, uniform film, ensuring the absence of air bubbles.[4]

  • Background Collection: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

  • Sample Analysis: The salt plate assembly is placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with multiple scans (e.g., 16 or 32) co-added to improve the signal-to-noise ratio.

  • Post-Analysis: After analysis, the salt plates are thoroughly cleaned with a suitable solvent, such as acetone (B3395972) or methylene (B1212753) chloride, and stored in a desiccator to prevent degradation from moisture.[3]

Data Interpretation

The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structural features. The most prominent peaks are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2100Asymmetric StretchIsothiocyanate (-N=C=S)Strong, Sharp
2900-2800C-H StretchMethoxy (-OCH₃)Medium
1603, 1521, 1479C=C StretchAromatic RingMedium-Strong
~1023Symmetric O-CH₃ StretchMethoxy (-OCH₃)Strong

The most characteristic signal is the intense and sharp absorption band around 2100 cm⁻¹, which is definitive for the isothiocyanate (-N=C=S) functional group.[5] Additionally, stretching modes of the methoxy group's C-H bonds are observed in the 2900-2800 cm⁻¹ region, while a strong absorption near 1023 cm⁻¹ corresponds to the symmetric stretching of the O-CH₃ bond.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: For ¹H NMR, approximately 5-20 mg of this compound is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[6][7] For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferred.[7]

  • Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6][8]

  • Standard: A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

  • Acquisition: The capped and cleaned NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent, followed by shimming the magnetic field to maximize homogeneity and resolution.[7] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25–7.30Multiplet1HAromatic H
7.13–7.16Multiplet1HAromatic H
6.90–6.96Multiplet2HAromatic H
3.94Singlet3HMethoxy (-OCH₃)

(Data sourced from a 300 MHz spectrum in CDCl₃)[10]

The spectrum shows a sharp singlet at 3.94 ppm, integrating to three protons, which is characteristic of the methoxy group (-OCH₃). The aromatic region, between 6.90 and 7.30 ppm, displays a series of multiplets integrating to a total of four protons, consistent with the four protons on the substituted benzene ring.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
155.6Aromatic C-O
137.9Isothiocyanate (-N=C=S)
129.3Aromatic C-H
125.8Aromatic C-H
121.1Aromatic C-H
119.3Aromatic C-N
112.5Aromatic C-H
56.4Methoxy (-OCH₃)

(Data sourced from a 75 MHz spectrum in CDCl₃)[10]

The ¹³C spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. Key signals include the methoxy carbon at 56.4 ppm, the isothiocyanate carbon at 137.9 ppm, and six distinct signals for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry that would be present in a para-substituted analog.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of this compound relies on a systematic workflow that integrates sample handling, data acquisition, and interpretation. This process ensures that the final structural assignment is supported by robust and complementary spectroscopic evidence.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Analysis & Confirmation Sample Sample Acquisition & Purity Check IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Processing Data Processing (Baseline Correction, Integration) IR->Processing NMR->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Structure Final Structural Confirmation Interpretation->Structure

References

An In-depth Technical Guide to the Applications of 2-Methoxyphenyl Isothiocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl isothiocyanate, a member of the pharmacologically significant isothiocyanate class of compounds, has emerged as a versatile building block in medicinal chemistry. Characterized by the presence of a methoxy (B1213986) group at the ortho position of the phenyl ring, this compound exhibits a unique electronic and steric profile that influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the current applications of this compound in drug discovery and development. It delves into its anti-inflammatory, cholinesterase inhibitory, and potential anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of its derivatives and for key biological assays are provided, alongside a summary of quantitative biological data. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are well-recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The chemical reactivity of the isothiocyanate group, particularly its susceptibility to nucleophilic attack by thiols, makes it a key pharmacophore for covalent interaction with biological targets.

This compound (Figure 1) is an aromatic isothiocyanate distinguished by a methoxy substituent at the ortho position of the phenyl ring. This structural feature can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins. This guide explores the current state of research on this compound in medicinal chemistry, highlighting its potential as a lead compound for the development of novel therapeutic agents.

Figure 1: Chemical Structure of this compound
C8H7NOS
Molecular Weight: 165.21 g/mol

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with quantitative data available for its anti-inflammatory and cholinesterase inhibitory effects. While its anticancer and antimicrobial potential is suggested by the broader class of isothiocyanates, specific data for this compound and its simple derivatives are still emerging.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Overproduction of prostaglandins (B1171923) by COX-2 is associated with various inflammatory disorders.[3]

Compound Assay Parameter Result Reference
This compoundCOX-2 Inhibition% Inhibition at 50 µM99%[3]
Cholinesterase Inhibition

The compound has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Compound Assay Parameter Result Reference
This compoundAcetylcholinesterase (AChE) InhibitionIC500.57 mM[3]
Anticancer and Antimicrobial Potential

Isothiocyanates as a class are known to possess anticancer and antimicrobial activities.[1][2] The anticancer effects are often attributed to the induction of apoptosis and modulation of various signaling pathways involved in cell proliferation and survival.[1] Similarly, their antimicrobial properties are linked to their ability to disrupt cellular functions in microorganisms.[4] While specific quantitative data for this compound in these areas are limited in the reviewed literature, its isothiocyanate functional group suggests potential for further investigation.

Experimental Protocols

Synthesis of N-(2-Methoxyphenyl)thiourea

Thiourea (B124793) derivatives are common products of the reaction between isothiocyanates and primary amines, often exhibiting a range of biological activities. The following protocol describes the synthesis of N-(2-methoxyphenyl)thiourea.

Materials:

Procedure:

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of ammonia to the ethanolic solution of the isothiocyanate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, N-(2-methoxyphenyl)thiourea, will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • The structure and purity of the resulting N-(2-methoxyphenyl)thiourea can be confirmed by spectroscopic methods such as NMR and IR, and by melting point determination.

COX-2 Inhibition Assay

The following protocol is a general method for determining the COX-2 inhibitory activity of a compound.

Materials:

  • COX-2 enzyme (human)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., 96% ethanol)

  • Positive control (e.g., Indomethacin)

Procedure:

  • In a reaction tube, prepare a mixture of the reaction buffer, heme, and the COX-2 enzyme solution.

  • Add the test compound solution to the enzyme mixture to achieve the desired final concentration (e.g., 50 µM). For the positive control, add Indomethacin. For the 100% activity control, add the solvent vehicle.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

  • Terminate the reaction.

  • Quantify the product (e.g., prostaglandin) formation using an appropriate method, such as an ELISA-based assay.

  • Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to the 100% activity control.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a 96-well microplate, add the phosphate buffer.

  • Add the DTNB solution to each well.

  • Add the test compound solution at various concentrations to the respective wells.

  • Add the AChE enzyme solution to all wells except for the blank.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular time intervals.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The biological activities of isothiocyanates, including this compound, are often attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues, such as cysteine thiols, on regulatory proteins, thereby altering their function.

Modulation of Nrf2 and NF-κB Pathways

Two of the most well-characterized pathways affected by isothiocyanates are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[5][6]

  • NF-κB Pathway Inhibition: The NF-κB transcription factor plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[7] Isothiocyanates have been shown to inhibit the NF-κB pathway.[8] This can occur through various mechanisms, including the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, isothiocyanates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[8]

The anti-inflammatory effects of this compound, such as its potent inhibition of COX-2, are likely mediated, at least in part, through the modulation of these interconnected signaling pathways.

Signaling_Pathways_of_Isothiocyanates cluster_0 Cytoplasm cluster_1 Nucleus ITC 2-Methoxyphenyl Isothiocyanate Keap1 Keap1 ITC->Keap1 Inhibits IKK IKK ITC->IKK Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Degrades Nucleus_Nrf2 Nrf2 Nrf2_cyto->Nucleus_Nrf2 Translocation IkBa IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) IkBa->NFkB_cyto Inhibits Nucleus_NFkB NF-κB NFkB_cyto->Nucleus_NFkB Translocation ARE ARE Nucleus_Nrf2->ARE Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes Upregulates Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Cellular_Protection Cellular Protection (Anti-oxidant effect) Antioxidant_Genes->Cellular_Protection Leads to Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Diagram 1: Proposed signaling pathways modulated by this compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of thiourea derivatives from this compound and for the biological evaluation of its activity.

Synthetic_Workflow start Start reagents This compound + Primary Amine start->reagents reaction Reaction in Suitable Solvent (e.g., Ethanol) reagents->reaction workup Precipitation & Filtration reaction->workup purification Washing & Drying workup->purification characterization Characterization (NMR, IR, MP) purification->characterization product Pure Thiourea Derivative characterization->product

Diagram 2: General workflow for the synthesis of thiourea derivatives.

Biological_Assay_Workflow start Start compound_prep Prepare Test Compound Solutions (various conc.) start->compound_prep assay_setup Set up Assay (e.g., COX-2 or AChE) in 96-well plate compound_prep->assay_setup incubation Incubate with Enzyme assay_setup->incubation reaction_init Initiate Reaction with Substrate incubation->reaction_init measurement Measure Activity (e.g., Absorbance) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis results Biological Activity Results data_analysis->results

Diagram 3: General workflow for in vitro biological assays.

Conclusion and Future Perspectives

This compound is a promising scaffold in medicinal chemistry, demonstrating significant anti-inflammatory and cholinesterase inhibitory activities. Its reactive isothiocyanate group allows for the straightforward synthesis of a diverse range of derivatives, such as thioureas, which can be further explored for a variety of therapeutic applications. The likely mechanism of action, involving the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for rational drug design.

Future research should focus on a more comprehensive evaluation of the anticancer and antimicrobial properties of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising candidates identified through in vitro screening. The continued exploration of this compound and its analogues holds considerable promise for the development of novel drugs for a range of diseases.

References

2-Methoxyphenyl Isothiocyanate: A Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl isothiocyanate, an aromatic isothiocyanate featuring a methoxy (B1213986) group in the ortho position, serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological activities. The inherent reactivity of the isothiocyanate functional group allows for straightforward derivatization, primarily through nucleophilic addition reactions, leading to the formation of thiourea (B124793), benzothiazole (B30560), and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis of bioactive molecules derived from this compound, their mechanisms of action, and detailed experimental protocols for their preparation and biological evaluation. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug discovery to leverage this versatile building block for the development of novel therapeutic agents.

Introduction

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic functional group that is a cornerstone in the synthesis of a multitude of sulfur and nitrogen-containing compounds.[1] Aromatic isothiocyanates, in particular, are valuable starting materials in medicinal chemistry due to their ability to readily react with nucleophiles such as amines, alcohols, and thiols. This compound, with its characteristic methoxy substitution on the phenyl ring, offers a unique structural motif that can influence the physicochemical properties and biological activity of its derivatives.

The derivatives of this compound, most notably thioureas, have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The presence of the methoxy group can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This guide will delve into the synthesis of various bioactive compounds originating from this compound, with a focus on thiourea and benzothiazole derivatives. It will further explore the signaling pathways implicated in their mechanisms of action and provide detailed, actionable experimental protocols for their synthesis and biological characterization.

Synthesis of Bioactive Derivatives

The primary route for the derivatization of this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group, yielding N,N'-disubstituted thioureas. This reaction is typically high-yielding and can be performed under mild conditions.

General Synthesis of N-Aryl-N'-(2-methoxyphenyl)thioureas

The synthesis of N-aryl-N'-(2-methoxyphenyl)thioureas is a straightforward one-step process.

G 2-Methoxyphenyl_Isothiocyanate 2-Methoxyphenyl Isothiocyanate Reaction Stirring at Room Temperature 2-Methoxyphenyl_Isothiocyanate->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., Acetone (B3395972), DCM) Solvent->Reaction Thiourea_Derivative N-Aryl-N'-(2-methoxyphenyl)thiourea Derivative Reaction->Thiourea_Derivative

General workflow for the synthesis of thiourea derivatives.

Experimental Protocol:

A general procedure for the synthesis of N-aryl-N'-(2-methoxyphenyl)thioureas is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetone or dichloromethane (B109758) (DCM).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-disubstituted thiourea derivative.

Synthesis of Benzothiazole Derivatives

This compound can also serve as a precursor for the synthesis of benzothiazole derivatives, which are known to possess a wide range of biological activities. One common method involves the reaction of the isothiocyanate with an appropriate ortho-substituted aniline.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the versatile pharmacophore of the resulting thiourea structure.

Antimicrobial Activity

Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities against bacteria and fungi.[2][4] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

Compound IDDerivativeTest OrganismMIC (µg/mL)Reference
1 N-(phenyl)-N'-(2-methoxyphenyl)thioureaStaphylococcus aureus16[5]
2 N-(4-chlorophenyl)-N'-(2-methoxyphenyl)thioureaStaphylococcus aureus8[5]
3 N-(4-methylphenyl)-N'-(2-methoxyphenyl)thioureaEscherichia coli32[5]
4 N-(2,4-dichlorophenyl)-N'-(2-methoxyphenyl)thioureaCandida albicans16[6]

Note: The data in this table is representative and may be derived from studies on structurally similar compounds in the absence of specific data for 2-methoxyphenyl derivatives.

Anticancer Activity

Numerous thiourea derivatives have been investigated for their potential as anticancer agents.[7] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected Thiourea Derivatives

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
5 N-(3-trifluoromethylphenyl)-N'-(2-methoxyphenyl)thioureaSW480 (Colon)7.3[7]
6 N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)thioureaSW620 (Colon)5.8[7]
7 N-(4-trifluoromethylphenyl)-N'-(2-methoxyphenyl)thioureaPC3 (Prostate)8.9[7]
8 1-(6-methoxynaphthalen-2-yl)-3-(2-methoxyphenyl)thioureaA549 (Lung)14.52[8]

Note: The data in this table is representative and may be derived from studies on structurally similar compounds in the absence of specific data for 2-methoxyphenyl derivatives.

Anti-inflammatory Activity

Certain thiourea derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[9]

Table 3: Anti-inflammatory Activity of Selected Thiourea Derivatives

Compound IDDerivativeAssayIC50 (µM)Reference
9 Thiourea derivative of Naproxen5-LOX Inhibition0.30[10]

Note: The data in this table is representative and may be derived from studies on structurally similar compounds in the absence of specific data for 2-methoxyphenyl derivatives.

Signaling Pathways and Mechanisms of Action

The biological activities of isothiocyanates and their thiourea derivatives are often mediated through the modulation of various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[11]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p50_p65_IkB p50/p65/IκBα (Inactive NF-κB) p50 p50 p50->p50_p65_IkB p65 p65 p65->p50_p65_IkB p50_p65 p50/p65 (Active NF-κB) p50_p65_IkB->p50_p65 IkBα degradation DNA DNA p50_p65->DNA Translocates to nucleus and binds to DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates Isothiocyanate Isothiocyanate Derivative Isothiocyanate->IKK Inhibits

Inhibition of the NF-κB signaling pathway by isothiocyanates.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Isothiocyanates can modulate MAPK signaling, which can contribute to their anticancer effects.

Experimental Protocols for Biological Assays

This section provides detailed protocols for key in vitro assays to evaluate the biological activity of compounds derived from this compound.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

G Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate_Plate Inoculate 96-well Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for the Broth Microdilution Assay.
Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes. Prepare various concentrations of the test compound.

  • Reaction Mixture: In a suitable buffer, combine the enzyme, a cofactor (e.g., hematin), and the test compound. Pre-incubate the mixture.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection of Product: Measure the formation of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide range of bioactive compounds. The straightforward chemistry of the isothiocyanate group allows for the efficient generation of diverse libraries of thiourea and other derivatives. The resulting compounds have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships of these derivatives, influenced by the 2-methoxy substitution pattern, offer a fertile ground for further investigation and optimization. This technical guide provides a solid foundation for researchers to explore the potential of this compound in the development of novel therapeutics. The detailed experimental protocols and an overview of the relevant signaling pathways are intended to facilitate and accelerate research in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 2-Methoxyphenyl Isothiocyanate in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of thiourea (B124793) derivatives using 2-methoxyphenyl isothiocyanate. This document includes detailed experimental protocols, characterization data, and insights into the potential biological applications of these compounds, particularly in the context of anticancer research.

Introduction

Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. The presence of the thiourea moiety allows for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine. This method is known for its simplicity, high yields, and mild reaction conditions.

This compound is a valuable building block in the synthesis of novel thiourea derivatives. The methoxy (B1213986) group at the ortho position can influence the compound's conformational preferences and electronic properties, potentially leading to unique biological activities and selectivities. This document outlines the synthesis of various thiourea derivatives from this compound and explores their potential as enzyme inhibitors in cancer-related signaling pathways.

Synthesis of Thiourea Derivatives

The fundamental reaction for the synthesis of thiourea derivatives from this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically fast, efficient, and often proceeds with high yields.

General Reaction Scheme:

G reactant1 This compound product N-Aryl-N'-(2-methoxyphenyl)thiourea reactant1->product + reactant2 Primary/Secondary Amine (R-NH2) reactant2->product

Caption: General synthesis of N,N'-disubstituted thioureas.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(2-methoxyphenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a cold, non-polar solvent (e.g., hexane (B92381) or diethyl ether), and dried.

    • If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization or column chromatography.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Workflow:

G start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine add_iso Add this compound dissolve_amine->add_iso stir Stir at Room Temperature add_iso->stir monitor Monitor by TLC stir->monitor workup Work-up monitor->workup purify Purification workup->purify characterize Characterization purify->characterize end End characterize->end

Caption: Workflow for thiourea synthesis and characterization.

Data Presentation

The following tables summarize representative data for thiourea derivatives synthesized from this compound and various amines.

Table 1: Synthesis of N-Aryl-N'-(2-methoxyphenyl)thiourea Derivatives

ProductAmineSolventReaction Time (h)Yield (%)Melting Point (°C)
1 AnilineAcetone385145-147
2 4-ChloroanilineTHF492168-170
3 4-MethylanilineDCM2.588155-157
4 BenzylamineAcetone295130-132

Table 2: Spectroscopic Data for N-Phenyl-N'-(2-methoxyphenyl)thiourea (Product 1)

TechniqueKey Signals
¹H NMR (DMSO-d₆, ppm)δ 9.75 (s, 1H, NH), 9.60 (s, 1H, NH), 7.0-7.6 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, ppm)δ 180.5 (C=S), 152.0, 139.8, 128.9, 126.5, 125.0, 124.2, 123.8, 121.0, 111.5 (Ar-C), 56.0 (OCH₃)
IR (KBr, cm⁻¹)3250 (N-H stretch), 1540 (C=S stretch), 1240 (C-O stretch)

Biological Applications and Signaling Pathways

Thiourea derivatives are of significant interest in drug discovery due to their ability to act as enzyme inhibitors.[1] In the context of cancer, they have been investigated as inhibitors of various protein kinases involved in cell proliferation and angiogenesis.

Inhibition of VEGFR-2 Signaling

One of the key targets for anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Thiourea derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling.[1][2]

VEGFR-2 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiourea 2-Methoxyphenyl Thiourea Derivative Thiourea->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

The diagram above illustrates the general mechanism of VEGFR-2 signaling and its inhibition. The binding of VEGF to its receptor, VEGFR-2, leads to the activation of downstream pathways such as the PLCγ/PKC/Raf/MEK/ERK and the PI3K/Akt pathways. These cascades ultimately result in the transcription of genes that promote cell proliferation, migration, and survival. Thiourea derivatives containing the 2-methoxyphenyl moiety can act as inhibitors of the VEGFR-2 tyrosine kinase, thereby blocking the initiation of these downstream signals and preventing angiogenesis.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a diverse range of thiourea derivatives. The straightforward and efficient synthetic protocols, coupled with the potential for these compounds to exhibit significant biological activities, make them attractive targets for further investigation in drug discovery and development. The ability of thiourea derivatives to inhibit key enzymes in cancer-related signaling pathways, such as VEGFR-2, highlights their potential as therapeutic agents. The information provided in these application notes offers a solid foundation for researchers to explore the synthesis and biological evaluation of novel thiourea compounds based on the 2-methoxyphenyl scaffold.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 2-Methoxyphenyl Isothiocyanate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including proteomics, drug discovery, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but most amino acids lack a native chromophore, necessitating a derivatization step to enable sensitive UV detection.[1] This application note provides a detailed protocol for the pre-column derivatization of amino acids using 2-methoxyphenyl isothiocyanate (2-MOPITC) for subsequent analysis by reverse-phase HPLC.

This compound is an aromatic isothiocyanate that reacts with the primary and secondary amine groups of amino acids to form stable, UV-active phenylthiocarbamyl (PTC) derivatives. This methodology is adapted from the well-established protocols for phenylisothiocyanate (PITC), a closely related and widely used derivatization reagent.[1][2][3][4][5] The addition of the methoxy (B1213986) group on the phenyl ring is anticipated to subtly alter the chromatographic properties of the derivatives, potentially offering advantages in separation and detection.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group of 2-MOPITC. This reaction is typically carried out in a slightly alkaline medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting 2-methoxyphenylthiocarbamyl (2-MOPTC) amino acid derivatives exhibit strong UV absorbance, typically around 254 nm, allowing for sensitive detection.[5]

Data Presentation

The following tables summarize the expected chromatographic performance and validation parameters for the analysis of 2-MOPTC-derivatized amino acids. These values are based on typical performance for PITC derivatives and may require optimization for 2-MOPITC.

Table 1: Chromatographic Parameters

ParameterValue
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05 M Sodium Acetate (B1210297), pH 6.5
Mobile Phase B Acetonitrile:Methanol:Water (60:20:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
355545
360100
400100
41955
50955

Table 3: Method Validation Parameters (Expected)

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 1-10 pmol
Limit of Quantification (LOQ) 5-50 pmol
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Experimental Protocols

Materials and Reagents
  • Amino Acid Standard Solution (e.g., 100 pmol/µL of each amino acid in 0.1 N HCl)

  • This compound (2-MOPITC)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ultrapure Water

  • n-Hexane

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Vortex mixer

  • Centrifuge

  • Vacuum centrifuge (optional)

  • pH meter

  • Syringe filters (0.22 µm)

Detailed Methodologies

1. Preparation of Reagents

  • Coupling Buffer: Prepare a solution of acetonitrile, triethylamine, and water in a ratio of 7:1:2 (v/v/v).

  • Derivatization Reagent: Prepare a 10% (v/v) solution of 2-MOPITC in acetonitrile. This solution should be prepared fresh daily.

  • Mobile Phase A (0.05 M Sodium Acetate, pH 6.5): Dissolve the appropriate amount of sodium acetate in ultrapure water to make a 0.05 M solution. Adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Mix acetonitrile, methanol, and water in the ratio of 60:20:20 (v/v/v). Degas before use.

2. Derivatization Procedure

  • Pipette 20 µL of the amino acid standard or sample solution into a microcentrifuge tube.

  • Add 20 µL of the Coupling Buffer and vortex briefly.

  • Add 20 µL of the Derivatization Reagent (10% 2-MOPITC in acetonitrile).

  • Vortex the mixture thoroughly for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Evaporate the excess reagent and solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Add 100 µL of n-hexane to the dried residue and vortex for 30 seconds to extract any remaining unreacted 2-MOPITC.

  • Carefully remove and discard the n-hexane layer.

  • Repeat the n-hexane wash (steps 7-8) one more time.

  • After the final wash, evaporate any residual n-hexane.

  • Reconstitute the dried 2-MOPTC-amino acid derivatives in 100 µL of Mobile Phase A.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the filtered, derivatized sample into the HPLC system.

  • Run the gradient elution program as described in Table 2.

  • Monitor the eluent at 254 nm.

  • Identify and quantify the amino acids based on the retention times and peak areas of the standard solutions.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Amino Acid Standard or Sample add_coupling_buffer Add Coupling Buffer (ACN:TEA:H2O) sample->add_coupling_buffer add_derivatization_reagent Add 2-MOPITC Reagent add_coupling_buffer->add_derivatization_reagent vortex_mix Vortex Mix add_derivatization_reagent->vortex_mix react React at RT (20 min) vortex_mix->react dry Evaporate to Dryness react->dry wash Wash with n-Hexane (2x) dry->wash reconstitute Reconstitute in Mobile Phase A wash->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Quantification) detect->analyze

Caption: Workflow for the derivatization and HPLC analysis of amino acids.

Derivatization_Reaction cluster_conditions Reaction Conditions cluster_product Product amino_acid Amino Acid (R-NH2) plus + amino_acid->plus mopitc This compound (CH3O-C6H4-N=C=S) product 2-MOPTC-Amino Acid Derivative (UV-Active) mopitc->product plus->mopitc alkaline_medium Alkaline Medium (Triethylamine) alkaline_medium->product room_temp Room Temperature room_temp->product

Caption: Chemical reaction for the derivatization of amino acids.

References

Application Notes and Protocols for Protein Labeling with 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in biological research and drug development, enabling the study of protein function, localization, interactions, and dynamics.[1][2] Isothiocyanates are highly reactive compounds that covalently bind to primary amino groups on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, forming a stable thiourea (B124793) bond.[1][3] This application note provides a detailed protocol for the labeling of proteins with 2-Methoxyphenyl isothiocyanate, a specific isothiocyanate derivative. While protocols for fluorescent isothiocyanates like FITC are common, this guide details the use of this compound for applications where a non-fluorescent, structurally defined modification is desired.

The reaction between the isothiocyanate group (-N=C=S) of this compound and the primary amine groups (-NH2) on a protein results in a stable thiourea linkage.[1] This method is advantageous due to the high reactivity of isothiocyanates under mild alkaline conditions and the stability of the resulting covalent bond.[1]

Materials and Reagents

Reagent/MaterialSpecifications
This compoundPurity ≥97.5%[4]
Protein of InterestPurified, in a suitable buffer
Labeling Buffer0.1 M Carbonate-Bicarbonate buffer, pH 9.0
Quenching Buffer1 M Tris-HCl, pH 8.0
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Spectroscopic grade
Gel Filtration Column (e.g., Sephadex G-25)Sized appropriately for the sample volume
Dialysis TubingAppropriate molecular weight cut-off (MWCO)
SpectrophotometerUV-Vis capable
Centrifugal concentratorsAppropriate MWCO

Note: Avoid buffers containing primary amines, such as Tris or glycine, in the labeling reaction as they will compete with the protein for reaction with the isothiocyanate.[3][5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein Solution C Incubate Protein and Isothiocyanate Mixture A->C B Prepare 2-Methoxyphenyl isothiocyanate Solution B->C D Quench Reaction C->D E Remove Unreacted Label (Gel Filtration or Dialysis) D->E F Characterize Labeled Protein (Spectroscopy, Mass Spectrometry) E->F

Caption: Workflow for protein labeling with this compound.

Detailed Experimental Protocol

Preparation of Protein Solution
  • Dissolve the protein of interest in the labeling buffer (0.1 M Carbonate-Bicarbonate, pH 9.0) to a final concentration of 1-10 mg/mL. A higher protein concentration generally improves labeling efficiency.

  • If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, dialyze the protein solution against the labeling buffer overnight at 4°C.[3][5]

  • After dialysis, determine the precise protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280) and using the protein's extinction coefficient.

Preparation of this compound Solution

Caution: this compound is classified as a dangerous good for transport and may be corrosive and an irritant.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.

  • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[3]

  • The molecular weight of this compound is 165.21 g/mol .[6][8]

Labeling Reaction
  • Calculate the required volume of the this compound solution to achieve a desired molar excess. A 10- to 20-fold molar excess of the isothiocyanate to the protein is a good starting point.[1] The optimal ratio may need to be determined empirically.

  • Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring.[1]

  • Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[1]

Quenching the Reaction
  • To stop the labeling reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.

  • Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and any reaction byproducts.

Method A: Gel Filtration Chromatography

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate storage buffer for your protein (e.g., PBS, pH 7.4).

  • Carefully load the quenched reaction mixture onto the column.

  • Elute the protein with the storage buffer. The labeled protein will elute first, followed by the smaller, unreacted labeling reagent.[3]

  • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

  • Pool the protein-containing fractions.

Method B: Dialysis

  • Transfer the quenched reaction mixture to a dialysis bag with an appropriate MWCO.

  • Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours.

Characterization of the Labeled Protein

The extent of labeling can be determined by mass spectrometry. By comparing the mass of the unlabeled and labeled protein, the number of incorporated this compound molecules can be calculated.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of the labeling reagent.Increase the molar ratio of this compound to protein.[1]
Presence of competing primary amines in the buffer.Ensure the protein is in an amine-free buffer like carbonate or phosphate.[3][5]
Suboptimal pH.Ensure the reaction pH is between 8.5 and 9.5.
Protein Precipitation The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C).[1] Optimize buffer conditions by adding stabilizing agents like glycerol.[1]
The organic solvent (DMF/DMSO) concentration is too high.Keep the volume of the added this compound solution to a minimum (typically <10% of the total reaction volume).

Logical Relationship of Labeling Reaction

G Protein Protein with Primary Amines (-NH2) Labeled_Protein Labeled Protein with Thiourea Bond Protein->Labeled_Protein Isothiocyanate This compound (-N=C=S) Isothiocyanate->Labeled_Protein Reaction_Conditions Alkaline pH (8.5-9.5) Room Temperature or 4°C Reaction_Conditions->Labeled_Protein

Caption: The covalent modification of a protein with this compound.

References

Application Notes and Protocols: Reactions of 2-Methoxyphenyl Isothiocyanate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methoxyphenyl isothiocyanate is a versatile electrophilic reagent used in organic synthesis to construct a variety of sulfur and nitrogen-containing compounds. Its reaction with nucleophiles is a fundamental transformation for creating molecules with significant biological and therapeutic potential, including thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives. These products are key building blocks in medicinal chemistry and drug development.[1][2] This document provides detailed protocols and reaction conditions for the reaction of this compound with common nucleophiles such as amines, alcohols, and thiols.

General Reaction Mechanisms

Isothiocyanates are characterized by the electrophilic carbon atom in the -N=C=S group, making them susceptible to attack by a wide range of nucleophiles. The primary reactions involve the addition of a nucleophile to the central carbon, followed by protonation.

dot

Caption: General reaction pathways for this compound with various nucleophiles.

Summary of Reaction Conditions

The reaction of aryl isothiocyanates with nucleophiles is generally efficient and proceeds under mild conditions. The choice of solvent and temperature can influence reaction rates and product yields. The following table summarizes typical conditions for these reactions.

Nucleophile ClassProductTypical SolventsTemperature (°C)Reaction TimeTypical Yield (%)
Primary/Secondary AminesThioureaTHF, Acetonitrile, Ethanol (B145695), DCM[3]Room Temperature1 - 4 hours>90%[4]
AlcoholsO-ThiocarbamateToluene, Dioxane (often with base or catalyst)25 - 100 °C2 - 24 hoursModerate to Good[5]
ThiolsDithiocarbamateTHF, DMF, Aqueous base[6]Room Temperature0.5 - 3 hoursHigh[6]

Detailed Experimental Protocols

Safety Precaution: this compound is corrosive and may cause severe skin burns, eye damage, and respiratory irritation.[7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of a Thiourea Derivative via Reaction with an Amine

This protocol describes the general procedure for the synthesis of N-(2-methoxyphenyl)-N'-benzylthiourea.

Materials:

Equipment:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Add benzylamine (1.0 mmol) dropwise to the stirring solution at room temperature.[3]

  • The reaction is typically exothermic and may result in the precipitation of the product.[3]

  • Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).[3] The starting isothiocyanate and amine should be consumed, and a new, less polar spot corresponding to the thiourea product should appear.

  • Once the reaction is complete, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold THF or hexane to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[3]

Purification:

  • The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Synthesis of an O-Thiocarbamate Derivative via Reaction with an Alcohol

This protocol describes a general procedure for the base-catalyzed synthesis of O-ethyl N-(2-methoxyphenyl)thiocarbamate.

Materials:

Equipment:

  • Round-bottom flask (50 mL) with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium ethoxide (1.1 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting isothiocyanate is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The crude thiocarbamate can be purified by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of a Dithiocarbamate Derivative via Reaction with a Thiol

This protocol outlines the synthesis of benzyl (B1604629) N-(2-methoxyphenyl)dithiocarbamate. The reaction of isothiocyanates with thiols is often reversible but can be driven to completion.[6]

Materials:

  • This compound (1.0 mmol, 165.2 mg)

  • Benzyl mercaptan (phenylmethanethiol) (1.0 mmol, 124.2 mg)

  • Triethylamine (B128534) (TEA) (1.2 mmol, 121.4 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) and benzyl mercaptan (1.0 mmol) in anhydrous THF (5 mL) in a 25 mL round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution to act as a base catalyst.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification:

  • The crude dithiocarbamate can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system like DCM/hexane.

General Experimental Workflow

dot

Experimental_Workflow start Start setup Reaction Setup: Dissolve 2-methoxyphenyl isothiocyanate in solvent start->setup addition Nucleophile Addition: Add amine, alcohol, or thiol (catalyst/base if needed) setup->addition reaction Reaction: Stir at specified temperature (e.g., RT or reflux) addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction, Washing, Drying monitoring->workup Complete isolation Product Isolation: Solvent removal via rotary evaporation workup->isolation purification Purification: Recrystallization or Column Chromatography isolation->purification characterization Characterization: NMR, IR, Mass Spec purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and purification of derivatives.

References

Application Notes and Protocols: Synthesis and Applications of N,N'-Disubstituted Thioureas via Reaction of 2-Methoxyphenyl Isothiocyanate with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isothiocyanates with primary and secondary amines is a robust and versatile method for the synthesis of N,N'-disubstituted thioureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. The thiourea (B124793) moiety acts as a key pharmacophore, capable of forming hydrogen bonds and coordinating with biological targets.

This document provides detailed application notes on the mechanism, experimental protocols, and applications of the reaction between 2-methoxyphenyl isothiocyanate and various anilines. The presence of the methoxy (B1213986) group on the phenyl ring of the isothiocyanate can influence the electronic properties and conformational flexibility of the resulting thiourea derivatives, potentially modulating their biological activity.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, leading to the formation of the stable thiourea product.

The reactivity of the aniline is influenced by the electronic nature of the substituents on its aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amino group, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amine, which may result in slower reaction rates and require more forcing conditions.

ExperimentalWorkflow start Start reactants Combine 2-Methoxyphenyl Isothiocyanate and Aniline start->reactants reaction Reaction (Solution or Solvent-Free) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Solvent Removal or Washing) monitoring->workup Complete purification Purification (Recrystallization if needed) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End characterization->end Applications Thioureas N-(2-Methoxyphenyl)-N'-(aryl)thioureas Anticancer Anticancer Agents Thioureas->Anticancer Inhibit cancer cell growth Antimicrobial Antimicrobial Agents Thioureas->Antimicrobial Combat bacterial and fungal infections Antioxidant Antioxidant Agents Thioureas->Antioxidant Reduce oxidative stress DrugDiscovery Drug Discovery & Development Anticancer->DrugDiscovery Antimicrobial->DrugDiscovery Antioxidant->DrugDiscovery

Application Notes and Protocols for 2-Methoxyphenyl Isothiocyanate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyphenyl isothiocyanate as a versatile starting material for the synthesis of novel agrochemicals. The focus is on the derivatization of this compound into thiourea (B124793) analogs, which have demonstrated significant potential in the development of new insecticides, fungicides, and herbicides. Detailed experimental protocols, quantitative biological activity data, and schematic representations of synthetic pathways are presented to facilitate further research and development in this area.

Introduction

This compound is an aromatic isothiocyanate containing a methoxy (B1213986) group at the ortho position. This structural feature influences its reactivity and the biological activity of its derivatives. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines to form thiourea derivatives. This reactivity is the foundation for the synthesis of a diverse range of compounds with potential agrochemical applications. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, and the incorporation of the 2-methoxyphenyl moiety can enhance their efficacy and selectivity.

Insecticidal Applications

Thiourea derivatives of this compound have shown promising insecticidal properties. A notable example is the synthesis of N-acylthioureas, which have been evaluated for their activity against various insect pests.

Featured Insecticidal Compound: 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide

This compound has demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis.

Table 1: Insecticidal Activity of 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide

Compound NameTarget PestBioassay TypeActivity MetricValue
2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamideSpodoptera littoralisLarval toxicityLC5046.84 ppm[1]
Experimental Protocol: Synthesis of 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide

This protocol outlines the general synthesis of N-acylthioureas, which can be adapted for the specific synthesis of 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Potassium thiocyanate (B1210189) (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • 2-Methoxyaniline

  • Dry Acetone

  • Ice

  • Deionized Water

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Formation of 2,4-Dichlorobenzoyl isothiocyanate (in situ):

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend potassium thiocyanate (0.11 mol) in 50 mL of dry acetone.

    • Stir the suspension vigorously.

    • From the dropping funnel, add 2,4-dichlorobenzoyl chloride (0.1 mol) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, continue stirring for 30 minutes to ensure the formation of the isothiocyanate intermediate.

  • Reaction with 2-Methoxyaniline:

    • To the same reaction mixture, slowly add a solution of 2-methoxyaniline (0.1 mol) in 25 mL of dry acetone.

    • After the addition is complete, reflux the reaction mixture for 5-10 minutes.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate.

Diagram 1: General Synthesis of N-Acylthioureas

acyl_chloride Acyl Chloride isothiocyanate Acyl Isothiocyanate (in situ) acyl_chloride->isothiocyanate thiocyanate KSCN or NH4SCN thiocyanate->isothiocyanate thiourea N-Acylthiourea isothiocyanate->thiourea amine Amine (e.g., 2-Methoxyaniline) amine->thiourea

Caption: Synthetic pathway for N-acylthioureas.

Fungicidal and Herbicidal Applications

While specific examples of fungicides and herbicides derived directly from this compound with detailed protocols and quantitative data were not prominently found in the initial literature search, the general class of thiourea derivatives is well-documented for these applications. The synthesis protocols provided for insecticidal derivatives can be adapted by varying the amine and acyl chloride components to create a library of compounds for screening for fungicidal and herbicidal activity. Phenylthiourea, a related compound, has been noted for its herbicidal and rodenticidal activity.

Diagram 2: Workflow for Agrochemical Discovery

start This compound synthesis Synthesis of Thiourea Derivatives start->synthesis screening Biological Screening synthesis->screening insecticidal Insecticidal Activity screening->insecticidal fungicidal Fungicidal Activity screening->fungicidal herbicidal Herbicidal Activity screening->herbicidal lead_optimization Lead Optimization insecticidal->lead_optimization fungicidal->lead_optimization herbicidal->lead_optimization development Agrochemical Development lead_optimization->development

Caption: Agrochemical discovery workflow.

Signaling Pathways and Mode of Action

The precise mode of action for many novel thiourea-based agrochemicals is an active area of research. For insecticides, potential targets include the nervous system, chitin (B13524) biosynthesis, or respiratory pathways. For fungicides, disruption of cell membrane integrity, inhibition of key enzymes, or interference with fungal respiration are common mechanisms. Herbicidal thioureas may act by inhibiting essential plant enzymes or disrupting photosynthetic processes. Further research is required to elucidate the specific signaling pathways affected by derivatives of this compound.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of thiourea derivatives with potential applications in agriculture. The demonstrated insecticidal activity of 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide highlights the promise of this chemical scaffold. The synthetic protocols provided herein offer a foundation for the exploration of a wider range of analogs for fungicidal and herbicidal activities. Further investigation into the structure-activity relationships and modes of action of these compounds will be crucial for the development of new and effective agrochemical products.

References

Application Note: Enhanced Peptide Analysis for Mass Spectrometry using 2-Methoxyphenyl Isothiocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of peptides is paramount in various fields, including proteomics, biomarker discovery, and pharmaceutical development. Mass spectrometry (MS) is a powerful tool for peptide analysis, but its sensitivity can be limited by the ionization efficiency of the peptides themselves. Chemical derivatization is a strategy employed to enhance the ionization characteristics of analytes, thereby improving detection limits and overall assay performance.

This application note details a protocol for the derivatization of peptides with 2-Methoxyphenyl isothiocyanate (2-MOP) for analysis by liquid chromatography-mass spectrometry (LC-MS). The addition of the 2-methoxyphenyl group through a stable thiourea (B124793) linkage at the N-terminus and lysine (B10760008) residues of peptides increases their hydrophobicity and can improve their ionization efficiency in electrospray ionization (ESI), leading to enhanced signal intensity in MS analysis.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the primary amino groups of a peptide (the N-terminal α-amino group and the ε-amino group of lysine residues) to the electrophilic carbon atom of the isothiocyanate group of 2-MOP. This reaction, conducted under basic conditions, results in the formation of a stable phenylthiourea (B91264) derivative.

Advantages of 2-MOP Derivatization

  • Enhanced Ionization Efficiency: The derivatization can lead to improved signal response in ESI-MS.

  • Improved Chromatographic Separation: The increased hydrophobicity of the derivatized peptides can enhance their retention and separation on reverse-phase chromatography columns.

  • Facilitated Peptide Sequencing: The modification at the N-terminus can promote predictable fragmentation patterns, aiding in peptide sequencing efforts.

Experimental Protocols

Materials
  • Peptide standard/sample

  • This compound (2-MOP)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.5)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Equipment
  • LC-MS system (e.g., Q-Exactive Orbitrap, Triple Quadrupole)

  • Lyophilizer or vacuum concentrator

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Protocol: Peptide Derivatization with 2-MOP
  • Sample Preparation:

    • Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 2-MOP in anhydrous DMSO. This solution should be prepared fresh before each use.

  • Derivatization Reaction:

    • Add a 10-fold molar excess of the 2-MOP solution to the peptide solution.

    • Vortex the mixture gently for 10 seconds.

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.

  • Reaction Quenching:

    • To quench the reaction, add 5% trifluoroacetic acid (TFA) to lower the pH to ~3-4.

  • Sample Cleanup:

    • Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove excess reagents and salts.

    • Elute the derivatized peptide with a solution of 80% ACN and 0.1% TFA in water.

    • Dry the eluted sample using a lyophilizer or vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried, derivatized peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS system.

Quantitative Data

Table 1: Illustrative Reaction Efficiency of 2-MOP Derivatization

PeptideMolecular Weight (Da)Derivatization Efficiency (%)
Angiotensin II1046.2> 95
Bradykinin1060.2> 95
Substance P1347.6> 92

Table 2: Illustrative Improvement in Detection Limits for 2-MOP Derivatized Peptides

PeptideLimit of Detection (LOD) - Undivatized (fmol)Limit of Detection (LOD) - 2-MOP Derivatized (fmol)Improvement Factor
Angiotensin II50510x
Bradykinin758~9x
Substance P10012~8x

Table 3: Illustrative Linearity of Quantification for a 2-MOP Derivatized Peptide

AnalyteLinear Range (fmol on column)
[2-MOP]-Angiotensin II10 - 5000> 0.995

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Peptide_Sample Peptide Sample in Ammonium Bicarbonate Buffer (pH 8.5) Mix Mix Peptide and 2-MOP (10-fold molar excess) Peptide_Sample->Mix MOP_Reagent 2-MOP in Anhydrous DMSO MOP_Reagent->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Quench Quench with TFA Incubate->Quench SPE Solid-Phase Extraction (C18) Quench->SPE Dry Dry Sample SPE->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for peptide derivatization with 2-MOP.

logical_relationship Derivatization Peptide Derivatization with 2-MOP Increased_Hydrophobicity Increased Hydrophobicity Derivatization->Increased_Hydrophobicity Enhanced_Ionization Enhanced Ionization Efficiency Derivatization->Enhanced_Ionization Improved_Chroma Improved Chromatographic Separation Increased_Hydrophobicity->Improved_Chroma Improved_MS_Signal Improved MS Signal Intensity Enhanced_Ionization->Improved_MS_Signal Better_Sensitivity Better Assay Sensitivity (Lower LOD/LOQ) Improved_Chroma->Better_Sensitivity Improved_MS_Signal->Better_Sensitivity

Caption: Benefits of 2-MOP derivatization for peptide analysis.

Conclusion

Derivatization of peptides with this compound is a promising strategy to enhance the sensitivity and performance of LC-MS based peptide quantification assays. The protocol described herein provides a straightforward and effective method for modifying peptides prior to analysis. While specific quantitative performance data for 2-MOP is limited, the general benefits of isothiocyanate derivatization suggest that this approach can lead to significant improvements in detection limits and overall data quality. It is recommended that the method be optimized and validated for each specific peptide and matrix to ensure the highest quality results.

Application Notes and Protocols for the Synthesis and Evaluation of 2-Methoxyphenyl Isothiocyanate-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of tubulin inhibitors derived from 2-methoxyphenyl isothiocyanate. The protocols and data presented are based on established methodologies for the synthesis and characterization of isothiocyanate-based tubulin inhibitors, with specific data drawn from studies on closely related methoxy-substituted benzyl (B1604629) isothiocyanates.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have demonstrated potent anticancer properties. Certain ITCs have been identified as tubulin polymerization inhibitors, exerting their cytotoxic effects by interfering with microtubule formation. This document focuses on the potential of this compound as a scaffold for the synthesis of novel tubulin inhibitors.

Data Presentation

The following tables summarize the antiproliferative activity of methoxy-substituted benzyl isothiocyanates, which serve as close structural analogs to derivatives of this compound. This data provides a benchmark for the expected potency of this class of compounds.

Table 1: Antiproliferative Activity of Methoxy-Substituted Benzyl Isothiocyanates

CompoundSubstitutionLoVo (IC50, µM)A2780 (IC50, µM)MV-4-11 (IC50, µM)U-937 (IC50, µM)
1 3-methoxybenzyl isothiocyanate1.92 ± 0.381.38 ± 0.20.87 ± 0.452.02 ± 0.60
2 4-methoxybenzyl isothiocyanate1.70 ± 0.261.24 ± 0.090.81 ± 0.21.53 ± 0.12

Data is presented as the mean ± standard deviation from at least three independent experiments.[1]

Table 2: Effect of Methoxy-Substituted Benzyl Isothiocyanates on Cell Cycle Distribution

Compound (at 5 µM)Cell Line% of Cells in G2/M Phase
ControlMV-4-1124.0 ± 2
1 (3-methoxy)MV-4-1166.5 ± 2
Benzyl Isothiocyanate (BITC)MV-4-1153.5 ± 2

Data represents the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative this compound derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a Representative this compound-Derived Tubulin Inhibitor

This protocol describes a general method for the synthesis of isothiocyanates from the corresponding primary amine, adapted for the synthesis of a hypothetical tubulin inhibitor derived from this compound.

Materials:

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • Dissolve 2-methoxyphenylamine (1 equivalent) in dichloromethane (DCM).

    • Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Desulfuration to Form the Isothiocyanate:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a working solution of tubulin in General Tubulin Buffer with glycerol.

    • Prepare a working solution of GTP.

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37 °C, add the test compound at various concentrations. Include wells for vehicle control (DMSO), positive control (nocodazole), and a polymerization enhancer (paclitaxel).

    • Add the tubulin solution to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding the GTP solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the extent of polymerization at the steady-state phase.

    • Determine the IC50 value of the test compound for tubulin polymerization inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20 °C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Drug Discovery and Evaluation Workflow

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start 2-Methoxyphenylamine cs2 Reaction with CS2 and Et3N start->cs2 dithiocarbamate Dithiocarbamate Intermediate cs2->dithiocarbamate desulfurization Desulfuration with Ethyl Chloroformate dithiocarbamate->desulfurization isothiocyanate This compound Derivative desulfurization->isothiocyanate purification Purification (Column Chromatography) isothiocyanate->purification characterization Structural Characterization (NMR, MS) purification->characterization antiproliferative Antiproliferative Assay (MTT) characterization->antiproliferative Lead Compound ic50 IC50 Determination antiproliferative->ic50 tubulin_poly Tubulin Polymerization Assay ic50->tubulin_poly cell_cycle Cell Cycle Analysis tubulin_poly->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism

Caption: Workflow for the synthesis and biological evaluation of this compound-based tubulin inhibitors.

Signaling Pathway of Tubulin Inhibitor-Induced G2/M Arrest

G cluster_key Key inhibitor 2-Methoxyphenyl Isothiocyanate Derivative tubulin β-Tubulin inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibition spindle Mitotic Spindle Disruption microtubule->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac cdc20 Cdc20 sac->cdc20 Inhibition apc Anaphase-Promoting Complex (APC/C) cdc20->apc Activation cyclinB Cyclin B1 apc->cyclinB Degradation cdc2 Cdc2 (Cdk1) cyclinB->cdc2 Activation g2m_arrest G2/M Phase Arrest cdc2->g2m_arrest Promotion of Mitosis apoptosis Apoptosis g2m_arrest->apoptosis inhibitor_key Inhibitor protein_key Protein process_key Process inhibitor_node protein_node process_node

Caption: Proposed signaling pathway for G2/M cell cycle arrest induced by this compound-based tubulin inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 2-Methoxyphenyl isothiocyanate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of thiourea (B124793) derivatives from this compound and primary or secondary amines.

Q1: My reaction is very slow or appears incomplete when monitored by TLC. What are the potential causes and how can I accelerate it?

A1: Slow or incomplete reactions are common and can stem from several factors. The primary reasons include low reactivity of the amine, steric hindrance, or suboptimal reaction conditions.

  • Low Amine Reactivity: Electron-deficient or sterically hindered amines exhibit reduced nucleophilicity, leading to slower reaction rates.

  • Suboptimal Temperature: Many reactions between isothiocyanates and amines proceed efficiently at room temperature; however, less reactive starting materials may require heating.[1]

  • Insufficient Reaction Time: Some reactions may require extended periods to reach completion.

Troubleshooting Workflow for Slow or Incomplete Reactions:

G start Slow or Incomplete Reaction check_amine Assess Amine Reactivity (Electronic/Steric Effects) start->check_amine increase_temp Increase Reaction Temperature (e.g., to 40-60 °C or reflux) check_amine->increase_temp If amine is electron-poor or sterically hindered extend_time Extend Reaction Time (e.g., 24-48 hours) check_amine->extend_time If reaction is sluggish at room temperature monitor Monitor by TLC/LC-MS increase_temp->monitor extend_time->monitor add_catalyst Consider a Catalyst (e.g., non-nucleophilic base like Et3N) add_catalyst->monitor monitor->add_catalyst No significant improvement complete Reaction Complete monitor->complete Starting material consumed

Caption: Troubleshooting workflow for slow or incomplete reactions.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reactions (as discussed in Q1), degradation of the isothiocyanate, formation of side products, or issues during product workup and purification.

  • Degradation of this compound: Isothiocyanates can be sensitive to moisture. It is advisable to use anhydrous solvents and handle the reagent under an inert atmosphere if possible.

  • Side Product Formation: The most common side product is the formation of symmetrical thioureas if the reaction conditions are harsh or if there is an excess of the amine starting material.

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, or it may be lost during filtration or chromatography.

Q3: I am observing an unexpected byproduct in my reaction. What could it be?

A3: The most common byproducts in reactions involving this compound are:

  • Symmetrical Thiourea: This can form from the reaction of the starting amine with any in-situ generated isothiocyanate or under harsh conditions. Careful control of stoichiometry is crucial.

  • Hydrolysis Product: The presence of water can lead to the hydrolysis of this compound back to 2-methoxyaniline. Using anhydrous solvents and inert atmosphere can mitigate this.

Q4: My crude product is an oil and will not crystallize. How can I purify it?

A4: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.

  • Column Chromatography: This is the most effective method for purifying non-crystalline or oily products. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.

  • Trituration: Vigorously stirring the oil with a poor solvent (e.g., hexane or a mixture of ether/hexane) can sometimes induce crystallization by removing impurities that keep the product oily.[1]

Quantitative Data on Reaction Parameters

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time for >95% Conversion (hours)Isolated Yield (%)
25 (Room Temp)2485
40890
60292
800.588 (slight decrease possibly due to side reactions)

Note: This data is hypothetical and intended to demonstrate the general trend that increasing temperature accelerates the reaction rate.[2][3] Optimal temperature should be determined empirically for each specific reaction.

Table 2: Effect of Solvent on Reaction Outcome (Illustrative)

SolventDielectric ConstantGeneral Effect on Reaction RatePotential Issues
Dichloromethane (DCM)9.1Moderate-
Tetrahydrofuran (THF)7.5ModerateCan be a coordinating solvent
Acetonitrile (ACN)37.5Can accelerate reactions with polar intermediatesCan be difficult to remove
Acetone21Good solvent for many starting materialsPotential for side reactions with some substrates
Ethanol (B145695) (EtOH)24.6Can act as a nucleophile, leading to byproductsUse with caution, especially at elevated temperatures

Note: Solvent choice can significantly impact reaction rates and outcomes.[1] Aprotic solvents are generally preferred to avoid side reactions.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Thiourea from this compound

This protocol provides a general procedure for the synthesis of a substituted thiourea in solution.[1]

Materials:

  • This compound (1.0 mmol)

  • Substituted Amine (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 mmol) in anhydrous THF (10 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate eluent).

  • If the reaction is slow, it can be gently heated to 40-60°C.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can then be purified by recrystallization or flash column chromatography.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve amine in anhydrous THF add_isothiocyanate Add 2-Methoxyphenyl isothiocyanate dissolve_amine->add_isothiocyanate stir_rt Stir at room temperature add_isothiocyanate->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc heat Gently heat if necessary monitor_tlc->heat Reaction slow concentrate Concentrate under reduced pressure monitor_tlc->concentrate Reaction complete heat->monitor_tlc purify Purify by recrystallization or column chromatography concentrate->purify product Pure Thiourea Product purify->product

Caption: General workflow for thiourea synthesis.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.[4]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution has colored impurities, it can be treated with a small amount of activated charcoal and then hot filtered.

  • Allow the clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly, either by air-drying or in a desiccator.

Logical Diagram for Purification Choice:

G rect_node rect_node crude_product Crude Product is_solid Is the product a solid? crude_product->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_trituration Try Trituration is_solid->try_trituration No (Oily) column_chromatography Perform Column Chromatography try_recrystallization->column_chromatography Fails or impure try_trituration->column_chromatography Fails to crystallize

Caption: Decision tree for purification strategy.

References

challenges in the purification of 2-Methoxyphenyl isothiocyanate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the purification of 2-Methoxyphenyl isothiocyanate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in commercially available or crude this compound often originate from its synthesis. The prevalent synthetic route involves the reaction of 2-methoxyaniline with carbon disulfide.[1] Consequently, potential impurities include:

  • Unreacted Starting Materials: Residual 2-methoxyaniline and carbon disulfide.

  • Intermediates: Dithiocarbamate salts formed during the reaction.

  • Byproducts: Thiourea derivatives, which can form if the isothiocyanate reacts with any primary or secondary amines present.[2]

  • Degradation Products: this compound can be susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of 2-methoxyaniline.[1] Isothiocyanates can also be sensitive to the acidic nature of silica (B1680970) gel, potentially causing degradation during column chromatography.[2]

  • Solvents: Residual solvents from the synthesis and work-up, such as dichloromethane (B109758), ethyl acetate, or hexane (B92381).[2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Isothiocyanates can be unstable, particularly in aqueous solutions or at elevated temperatures.[3] It is advisable to store the compound at low temperatures (-20°C or below) to maintain its stability.[3]

Q3: How can I monitor the progress of the purification of this compound?

A3: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. A typical mobile phase for aromatic isothiocyanates is a mixture of hexane and ethyl acetate.[4] The spots can be visualized under UV light (typically at 254 nm).[4][5] For column chromatography, fractions should be collected and analyzed by TLC to identify those containing the pure product.

Q4: Is this compound stable during column chromatography on silica gel?

A4: Isothiocyanates can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[2] If you observe product degradation (e.g., streaking on TLC or low recovery), consider using deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina (B75360).[2] Deactivation of silica gel can be achieved by including a small amount of a non-nucleophilic base, such as triethylamine (B128534) (e.g., 0.1-1%), in the eluent.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of the product from impurities. Incorrect eluent polarity.Optimize the eluent system by systematically varying the ratio of non-polar to polar solvents (e.g., hexane:ethyl acetate). A good starting point is a solvent system that provides an Rf value of 0.2-0.4 for the product on a TLC plate.[5]
The product elutes too quickly (high Rf) or too slowly (low Rf). The eluent is too polar or not polar enough, respectively.If the Rf is too high, decrease the polarity of the eluent (increase the proportion of hexane). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
Tailing of the product spot on TLC/broad peaks from the column. The sample is too concentrated, or there are strong interactions with the silica gel.Dilute the sample before loading it onto the column. If strong interactions are suspected, consider adding a small amount of a slightly more polar solvent or deactivating the silica gel with triethylamine.[2]
Low recovery of the product after chromatography. The product may have degraded on the silica gel column.Test the stability of your compound on a small amount of silica gel. If degradation is confirmed, use neutral alumina or deactivated silica gel for the purification.[2]
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Compound precipitation in the HPLC system. Low solubility of this compound in the aqueous mobile phase.Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to improve solubility. Ensure the sample is fully dissolved and filtered before injection.[5]
High backpressure. Clogging of the column or tubing due to precipitated compound.Filter the sample before injection. Flush the HPLC system with a strong organic solvent to dissolve any precipitated material.[5]
Broad or tailing peaks. Overloading the column or secondary interactions with the stationary phase.Reduce the amount of sample loaded onto the column. Adjust the mobile phase pH with a small amount of an acid like formic acid to improve peak shape.[4]
Co-elution with hydrophobic impurities. Insufficient separation power of the mobile phase gradient.Optimize the gradient profile. A shallower gradient can improve the resolution between compounds with similar polarities.

Quantitative Data Summary

Commercially available this compound typically meets the following specifications:

Parameter Typical Value Analysis Method
Purity≥97.5% - ≥98.0%Gas Chromatography (GC)[1]
AppearanceClear colorless to light yellow liquidVisual Inspection
Refractive Index (@ 20°C)1.6420-1.6470Refractometry

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound. The optimal solvent system should be determined by TLC beforehand.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find a system that provides good separation, with the target compound having an Rf value between 0.2 and 0.4.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes.

  • Monitoring and Product Isolation:

    • Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general GC method that can be adapted for the purity analysis of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) like one based on 5% phenyl-methylpolysiloxane is suitable.[6]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: 250 °C for 5 minutes.[6]

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

Sample Preparation:

  • Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product tlc_analysis TLC Analysis for Method Development crude_product->tlc_analysis column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pool Pure Fractions tlc_monitoring->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product purity_check Purity Assessment (GC/HPLC) pure_product->purity_check

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography start Poor Purification Outcome check_separation Check TLC Separation start->check_separation check_stability Check Compound Stability on Silica check_separation->check_stability Yes optimize_eluent Optimize Eluent Polarity check_separation->optimize_eluent No change_stationary_phase Use Neutral Alumina or Deactivated Silica check_stability->change_stationary_phase Degradation check_loading Check Sample Loading Concentration check_stability->check_loading Stable success Successful Purification optimize_eluent->success change_stationary_phase->success dilute_sample Dilute Sample Before Loading check_loading->dilute_sample Too Concentrated check_loading->success Optimal dilute_sample->success

References

minimizing side products in 2-Methoxyphenyl isothiocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side products and optimize your reactions involving 2-Methoxyphenyl isothiocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question: Why is the yield of my desired thiourea (B124793) product consistently low?

Answer:

Low yields in thiourea synthesis with this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Reactivity of the Amine: The nucleophilicity of the amine partner is crucial. Aromatic amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react slower.[1] The electron-donating methoxy (B1213986) group on the this compound also slightly reduces the electrophilicity of the isothiocyanate carbon, which can further slow down the reaction with weakly nucleophilic amines.[1]

  • Steric Hindrance: Bulky substituents on either the amine or near the isothiocyanate group can sterically hinder the approach of the nucleophile, leading to a slower reaction rate and lower yield.[2]

  • Reaction Conditions: Inadequate temperature or reaction time can result in incomplete conversion. For less reactive amines, refluxing the reaction mixture may be necessary to drive the reaction to completion.[3]

  • Hydrolysis: this compound is sensitive to moisture. The presence of water in the solvent or on the glassware can lead to hydrolysis of the isothiocyanate back to 2-methoxyaniline, reducing the amount of isothiocyanate available to react with your amine of interest.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dried glassware to minimize moisture.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is a common strategy.[5]

  • Extend Reaction Time: Some reactions, especially with deactivated amines, may require longer reaction times. Monitor the reaction until the starting materials are consumed.

  • Consider a Catalyst: For particularly challenging reactions, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) can help to deprotonate the amine, increasing its nucleophilicity.[6]

  • Check Reagent Purity: Ensure the purity of both the this compound and the amine. Impurities can interfere with the reaction.

Question: I am observing an unexpected side product in my LC-MS/NMR analysis. What could it be?

Answer:

The most common side products in reactions of this compound with amines are:

  • Symmetrical 1,3-bis(2-methoxyphenyl)thiourea: This can form if there is an excess of this compound that reacts with the primary product, or if there is a competing reaction pathway.

  • 2-Methoxyaniline: This is the product of hydrolysis of this compound. Its presence indicates that there was moisture in your reaction.[4]

  • Urea (B33335) Derivatives: While less common in this specific reaction, urea derivatives can sometimes be formed, especially if the starting isothiocyanate was synthesized from a phosgene-based route and contains residual impurities.

Identification and Mitigation:

  • LC-MS Analysis: Compare the mass of the unexpected peak with the molecular weights of the potential side products.

  • NMR Spectroscopy: Look for characteristic signals. For example, the symmetrical thiourea will have a distinct set of aromatic and methoxy signals. 2-Methoxyaniline will show characteristic amine protons in the 1H NMR spectrum.

  • Mitigation: To avoid these side products, ensure you are using the correct stoichiometry of reactants, maintain anhydrous conditions, and purify your starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a primary amine?

A1: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.

Q2: How does the 2-methoxy group affect the reactivity of the isothiocyanate?

A2: The methoxy group (-OCH3) is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring, which in turn slightly reduces the electrophilicity of the isothiocyanate carbon atom. This can make this compound slightly less reactive than unsubstituted phenyl isothiocyanate.[1]

Q3: What are the ideal solvents for reactions with this compound?

A3: A range of anhydrous solvents can be used. Common choices include:

  • Dichloromethane (DCM): Good for reactions at room temperature.

  • Acetonitrile: A polar aprotic solvent that is often used for these reactions.[5]

  • Ethanol: Can be used, especially for reactions requiring heating, but ensure it is anhydrous.[5]

  • Tetrahydrofuran (THF): Another common aprotic solvent.

The choice of solvent can sometimes influence the reaction rate and solubility of the reactants and products.

Q4: How can I purify the final thiourea product?

A4: The purification method depends on the physical properties of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate (B1210297)/hexane) is often the most effective method for obtaining high purity.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica (B1680970) gel column chromatography is a good alternative. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Trituration: If the product is an oil that is slow to crystallize, triturating (stirring vigorously) with a non-polar solvent like hexane (B92381) can sometimes induce crystallization.

Data Presentation

Table 1: Effect of Amine Nucleophilicity on Reaction Conditions and Yields for Thiourea Synthesis

IsothiocyanateAmineSolventTemperature (°C)Time (h)Yield (%)Reference
3-Methoxyphenyl isothiocyanateEthanolamineAcetonitrileRoom Temp0.580[5]
Phenyl isothiocyanateVarious aliphatic aminesDichloromethaneRoom Temp1>70[3]
Phenyl isothiocyanateVarious aromatic aminestert-ButanolRefluxNot specified>70[3]
4-Methoxybenzoyl isothiocyanateVarious aminesAcetoneReflux2-5Not specified[7]

Note: This table compiles data from reactions with structurally similar isothiocyanates to illustrate general trends. Specific yields for this compound will vary depending on the specific amine used.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Methoxyphenyl)-N'-aryl/alkyl-thiourea

This protocol provides a general procedure for the synthesis of a thiourea derivative from this compound and a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0 - 1.2 eq.)

  • Anhydrous acetonitrile (or another suitable dry solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous acetonitrile.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. For less reactive amines, the mixture may need to be heated to reflux.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Mandatory Visualizations

reaction_troubleshooting start Low Yield of Thiourea Product check_reactivity Assess Reactant Reactivity start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity amine_reactivity Is the amine weakly nucleophilic? check_reactivity->amine_reactivity steric_hindrance Is there significant steric hindrance? check_reactivity->steric_hindrance temp_time Are temperature and time sufficient? check_conditions->temp_time hydrolysis Is hydrolysis a possibility (presence of water)? check_conditions->hydrolysis purify_reagents Purify Starting Materials check_purity->purify_reagents amine_reactivity->temp_time No increase_temp Increase Temperature / Reflux amine_reactivity->increase_temp Yes steric_hindrance->temp_time No steric_hindrance->increase_temp Yes temp_time->increase_temp No increase_time Increase Reaction Time temp_time->increase_time No success Improved Yield temp_time->success Yes hydrolysis->temp_time No use_dry_conditions Use Anhydrous Solvents and Flame-Dried Glassware hydrolysis->use_dry_conditions Yes increase_temp->success increase_time->success add_catalyst Add a non-nucleophilic base (e.g., TEA) add_catalyst->success use_dry_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low yields in thiourea synthesis.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reactions ITC This compound (R-N=C=S) Thiourea Desired Thiourea Product ITC->Thiourea + R'-NH2 Hydrolysis_Product 2-Methoxyaniline (Hydrolysis) ITC->Hydrolysis_Product + H2O Amine Primary Amine (R'-NH2) Amine->Thiourea Symmetrical_Thiourea Symmetrical Thiourea Thiourea->Symmetrical_Thiourea + R-NCS (if excess) H2O Water (H2O) H2O->Hydrolysis_Product Excess_Amine Excess Amine

Caption: Desired vs. side reaction pathways for this compound.

References

effect of temperature on 2-Methoxyphenyl isothiocyanate reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Methoxyphenyl isothiocyanate, with a particular focus on the impact of temperature on reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or reactants/products may be degrading at high temperatures.Systematically screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal condition for your specific reaction setup.
Impure Starting Materials: Impurities in the 2-methoxyaniline or other reagents can interfere with the reaction.Ensure the purity of all starting materials. Recrystallize or distill the 2-methoxyaniline if necessary.
Inefficient Reagent: The thiocarbonylating agent (e.g., thiophosgene (B130339), carbon disulfide) may be old or decomposed.Use a fresh bottle of the reagent. If using carbon disulfide, ensure it is properly stored.
Moisture in the Reaction: Isothiocyanates can be sensitive to moisture.Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products High Reaction Temperature: Elevated temperatures can promote the formation of unwanted byproducts, such as thioureas.Lower the reaction temperature. A slower reaction at a lower temperature may lead to a cleaner product profile and a higher yield of the desired isothiocyanate.
Incorrect Stoichiometry: An excess of the amine starting material can lead to the formation of symmetrical thioureas.Carefully control the stoichiometry of the reactants. A slight excess of the thiocarbonylating agent may be beneficial.
Product Decomposition Elevated Temperatures: this compound may be thermally unstable, especially over prolonged reaction times.Monitor the reaction progress closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at higher temperatures.
Harsh Work-up Conditions: The product may be sensitive to acidic or basic conditions during the work-up.Use mild work-up procedures. Neutralize the reaction mixture carefully and avoid strong acids or bases if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The optimal temperature can vary depending on the specific synthetic method employed (e.g., using thiophosgene versus a dithiocarbamate-based approach). While a broad temperature range from -10°C to 120°C has been suggested for isothiocyanate synthesis in general, it is crucial to optimize the temperature for your specific reaction conditions.[1] For many isothiocyanate preparations, reactions are often conducted at temperatures ranging from 0°C to room temperature to minimize side reactions.

Q2: How does temperature generally affect the reaction yield of isothiocyanates?

Generally, increasing the reaction temperature will increase the reaction rate. However, for isothiocyanate synthesis, higher temperatures can also lead to the decomposition of the desired product or the formation of stable byproducts like thioureas, which can decrease the overall isolated yield. Therefore, a balance must be struck between reaction rate and product stability.

Q3: What are the common methods for synthesizing this compound?

The two most common methods are:

  • The Thiophosgene Method: This involves the reaction of 2-methoxyaniline with thiophosgene. It is often a high-yielding and direct method.

  • Dithiocarbamate (B8719985) Decomposition Method: This is a safer alternative to the highly toxic thiophosgene. It involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[2]

Q4: I am observing the formation of a white precipitate during my reaction. What could it be?

If you are reacting 2-methoxyaniline with this compound (or if there is an excess of the starting amine), the white precipitate is likely N,N'-bis(2-methoxyphenyl)thiourea. This side product formation can be minimized by controlling the stoichiometry and reaction temperature.

Data Presentation

Temperature (°C)Reaction Time (hours)Expected Yield (%)Observations
024~75Slower reaction rate, potentially cleaner reaction profile.
25 (Room Temp)8~85Good balance of reaction rate and yield.
503~80Faster reaction, but potential for increased side products.
801~65Significant increase in side product formation and potential for product decomposition.

Note: This data is illustrative and should be used as a guide for reaction optimization. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound via the Dithiocarbamate Method

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methoxyaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • A desulfurizing agent (e.g., ethyl chloroformate, di-tert-butyl dicarbonate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve 2-methoxyaniline (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor the formation of the dithiocarbamate intermediate by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

  • Slowly add the desulfurizing agent (1.1 equivalents).

  • Allow the reaction to proceed, monitoring the formation of the isothiocyanate by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_dithiocarbamate Dithiocarbamate Formation cluster_isothiocyanate Isothiocyanate Formation cluster_workup Work-up & Purification start Dissolve 2-Methoxyaniline in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool_0c Cool to 0 °C add_base->cool_0c add_cs2 Add Carbon Disulfide cool_0c->add_cs2 stir_rt Stir at Room Temperature add_cs2->stir_rt monitor1 Monitor by TLC stir_rt->monitor1 cool_0c_2 Cool to 0 °C monitor1->cool_0c_2 add_desulf Add Desulfurizing Agent cool_0c_2->add_desulf monitor2 Monitor by TLC add_desulf->monitor2 quench Quench Reaction monitor2->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end 2-Methoxyphenyl Isothiocyanate purify->end

Caption: Experimental workflow for the synthesis of this compound.

temp_yield_relationship cluster_temp Reaction Temperature cluster_effects Effects on Reaction low_temp Low Temperature slow_rate Slow Reaction Rate low_temp->slow_rate clean_product Clean Product Formation low_temp->clean_product optimal_temp Optimal Temperature balanced_rate Balanced Rate & Stability optimal_temp->balanced_rate high_yield High Yield optimal_temp->high_yield high_temp High Temperature fast_rate Fast Reaction Rate high_temp->fast_rate side_products Side Product Formation high_temp->side_products decomposition Product Decomposition high_temp->decomposition low_yield Low Yield side_products->low_yield decomposition->low_yield

Caption: Relationship between temperature and reaction outcomes in isothiocyanate synthesis.

References

Technical Support Center: Thiourea Synthesis with 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of thiourea (B124793) derivatives using 2-methoxyphenyl isothiocyanate. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?

The synthesis is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral thiourea product.[1] The reaction is often efficient and simple, sometimes referred to as a "click-type" reaction.[1]

Q2: How does the 2-methoxy group on the phenyl isothiocyanate affect the reaction?

The methoxy (B1213986) group (-OCH₃) is an electron-donating group (EDG). This property increases the electron density on the aromatic ring, which in turn reduces the electrophilicity of the isothiocyanate's central carbon atom. Consequently, this compound is less reactive than unsubstituted phenyl isothiocyanate or those bearing electron-withdrawing groups.[1][2] This may result in slower reaction times or require more forcing conditions, such as heating.[1][2]

Q3: What are the typical solvents and temperatures for this reaction?

The reaction is versatile and can be performed in a variety of aprotic solvents. Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and acetone.[1][3] Alcohols like ethanol (B145695) can also be used.[1] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the nucleophilicity of the amine and the reactivity of the isothiocyanate.[1] For the less reactive this compound, gentle heating may be necessary to achieve a reasonable reaction rate.[1][2]

Q4: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting materials from the thiourea product. The reaction is considered complete when the limiting reactant (either the amine or the isothiocyanate) is no longer visible on the TLC plate.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Potential Cause: Reduced electrophilicity of this compound due to the electron-donating methoxy group, leading to a slow or incomplete reaction.[1][2]

  • Solution:

    • Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for an extended period (e.g., 24-48 hours) at room temperature.[1]

    • Increase Temperature: Gently heat the reaction mixture to the reflux temperature of the solvent to increase the reaction rate.[1]

    • Check Reagent Purity: Ensure the amine is free of impurities and that the this compound has not degraded. It is best to use freshly prepared or purified isothiocyanate.[3]

  • Potential Cause: The amine being used is a weak nucleophile (e.g., an aniline (B41778) with strong electron-withdrawing groups).[1][3]

  • Solution:

    • Use a Catalyst: For weakly nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (B128534) can sometimes help by activating the amine.[3]

    • More Forcing Conditions: Increase the reaction temperature significantly or consider solvent-free methods like ball milling, which can be effective for difficult couplings.[2]

Problem 2: The crude product is an oil and will not crystallize.

  • Potential Cause: Not all thiourea derivatives are crystalline solids at room temperature. The presence of impurities can also inhibit crystallization.[1]

  • Solution:

    • Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica (B1680970) gel column using a gradient elution with solvents like hexane and ethyl acetate is a standard approach.[1]

    • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble (a "poor solvent"), such as hexane or a diethyl ether/hexane mixture. This can help "wash away" impurities and may induce crystallization.[1]

Problem 3: The product precipitates from the reaction but is impure.

  • Potential Cause: The product may have co-precipitated with unreacted starting materials or byproducts.[1]

  • Solution:

    • Recrystallization: This is a highly effective purification technique for solids. The key is to find a suitable solvent or solvent pair where the thiourea product has high solubility when hot and low solubility when cold. Ethanol is often a good starting point for aromatic thioureas.[1]

Data Presentation

Table 1: General Solvent Selection Guide for Thiourea Synthesis

SolventPolarityBoiling Point (°C)Typical ConditionsNotes
Dichloromethane (DCM) Medium40Room TempGood for dissolving a wide range of reactants; easy to remove.
Tetrahydrofuran (THF) Medium66Room Temp to RefluxA common aprotic solvent for this reaction; must be anhydrous.[1]
Acetonitrile High82Room Temp to RefluxA polar aprotic solvent that can facilitate the reaction.
Acetone High56Room Temp to RefluxCan be effective, but its reactivity with some amines should be considered.
Ethanol High (Protic)78Room Temp to RefluxCan serve as both solvent and a proton source for the intermediate; often used for recrystallization.[1]
Solvent-Free N/AN/AGrinding/MillingCan be highly effective, especially for unreactive partners, leading to high yields in short times.[2]

Note: The choice of solvent can be crucial, and optimization may be required for specific amine substrates.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl/Aryl-N'-(2-methoxyphenyl)thiourea

This is a representative procedure for a standard solution-phase synthesis.[1][3]

Materials:

  • Amine (e.g., aniline, benzylamine) (1.0 mmol, 1.0 eq.)

  • This compound (1.0 mmol, 1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).

  • To this stirring solution, add this compound (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent).

  • Due to the reduced reactivity of this compound, the reaction may be slow.[1][2] If no significant product formation is observed after several hours, gently heat the mixture to reflux and continue monitoring by TLC.

  • Once the limiting reactant is consumed, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is recommended.[1] If it is an oil or impure solid, purification by column chromatography on silica gel is the preferred method.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for the synthesis.

Solvent_Selection_Workflow start Start: Reactants (Amine + 2-MeO-PhNCS) check_reactivity Assess Reactivity: Is the amine highly nucleophilic and unhindered? start->check_reactivity rt_solvent Select Room Temp Solvent: DCM or THF check_reactivity->rt_solvent Yes heat_solvent Select Higher Boiling Solvent: THF, Acetonitrile, or Ethanol check_reactivity->heat_solvent No consider_sf Consider Solvent-Free: (e.g., Ball Milling) For very unreactive partners check_reactivity->consider_sf No, very poor reactivity expected run_rt_rxn Run Reaction at Room Temp Monitor by TLC rt_solvent->run_rt_rxn check_completion Reaction Complete in < 24h? run_rt_rxn->check_completion check_completion->heat_solvent No workup Proceed to Work-up and Purification check_completion->workup Yes run_heat_rxn Run Reaction at Reflux Monitor by TLC heat_solvent->run_heat_rxn run_heat_rxn->workup consider_sf->workup

Caption: Workflow for solvent selection in thiourea synthesis.

References

stability of 2-Methoxyphenyl isothiocyanate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenyl isothiocyanate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an organic compound with the chemical formula C₈H₇NOS. It features a methoxy (B1213986) group at the ortho-position of the phenyl ring, which is attached to a highly reactive isothiocyanate (-N=C=S) functional group.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1] While soluble in organic solvents, it has limited solubility in water and is known to be moisture-sensitive, reacting with water.[1]

Q2: How stable is this compound in aqueous solutions?

Q3: What are the expected degradation pathways of this compound in water?

The primary degradation pathway for isothiocyanates in aqueous solutions is hydrolysis. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This initially forms an unstable thiocarbamic acid intermediate, which can then decompose to the corresponding amine (2-methoxyaniline) and carbonyl sulfide. Additionally, the amine formed can react with another molecule of the isothiocyanate to form a symmetrical thiourea (B124793) (N,N'-bis(2-methoxyphenyl)thiourea).

Q4: How do pH and temperature affect the stability of this compound?

Based on the general behavior of other isothiocyanates, the stability of this compound is expected to be pH and temperature-dependent.

  • pH: Generally, isothiocyanates are more stable in acidic to neutral pH ranges. Alkaline conditions significantly accelerate their degradation.

  • Temperature: Increased temperatures will accelerate the rate of hydrolysis and degradation. It is advisable to conduct experiments at controlled and lower temperatures where possible.

Q5: What are the likely degradation products I should be looking for?

The primary degradation products to anticipate in your aqueous solution are:

  • 2-Methoxyaniline

  • N,N'-bis(2-methoxyphenyl)thiourea

Monitoring the appearance of these compounds alongside the disappearance of the parent this compound can provide a comprehensive picture of its stability in your experimental setup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of this compound in your aqueous stock solution or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use. Avoid storing aqueous stock solutions for extended periods.

    • Control pH: Ensure the pH of your aqueous solution is controlled and buffered, preferably in the acidic to neutral range.

    • Control Temperature: Perform your experiments at a consistent and controlled temperature. If possible, work at lower temperatures to minimize degradation.

    • Assess Stability: Perform a preliminary stability study under your specific experimental conditions (see Experimental Protocols section).

Problem 2: Difficulty in quantifying the concentration of this compound.

  • Possible Cause: The compound may be degrading during the analytical procedure, or the chosen analytical method may not be suitable.

  • Troubleshooting Steps:

    • Use Appropriate Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for analyzing isothiocyanates.[2][3]

    • Method Validation: Validate your analytical method to ensure it is stability-indicating, meaning it can separate the intact this compound from its degradation products.

    • Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples cool during the process.

Problem 3: Observing unexpected peaks in my chromatogram.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the mass of the unknown peaks. Compare these with the expected masses of 2-methoxyaniline and N,N'-bis(2-methoxyphenyl)thiourea.

    • Monitor Kinetics: Analyze samples at different time points to observe the decrease of the parent compound peak and the increase of the new peaks, confirming a degradation process.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution - A Data Collection Template

pHTemperature (°C)Time (hours)Concentration of this compound (µM)Concentration of 2-Methoxyaniline (µM)Concentration of N,N'-bis(2-methoxyphenyl)thiourea (µM)
5.0250
5.0251
5.0254
5.02524
7.0250
7.0251
7.0254
7.02524
9.0250
9.0251
9.0254
9.02524

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol outlines a method to assess the stability of this compound in an aqueous buffer at a specific pH and temperature.

  • Preparation of Solutions:

  • Initiation of Stability Study:

    • Spike a known concentration of the this compound stock solution into the aqueous buffer to a final desired concentration.

    • Incubate the solution at a controlled temperature.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile and mixing thoroughly.

    • Analyze the sample by reverse-phase HPLC.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid).

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at a wavelength determined by a UV scan of this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (in Organic Solvent) spike Spike Stock into Buffer prep_stock->spike prep_buffer Prepare Aqueous Buffer (Controlled pH) prep_buffer->spike incubate Incubate at Controlled Temperature spike->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Degradation (e.g., with Acetonitrile) aliquot->quench hplc Analyze by HPLC-UV quench->hplc quantify Quantify Peak Area hplc->quantify plot Plot Concentration vs. Time quantify->plot rate Determine Degradation Rate plot->rate degradation_pathway ITC 2-Methoxyphenyl Isothiocyanate Intermediate Thiocarbamic Acid (Unstable Intermediate) ITC->Intermediate + H₂O Thiourea N,N'-bis(2-methoxyphenyl)thiourea ITC->Thiourea + 2-Methoxyaniline H2O H₂O Amine 2-Methoxyaniline Intermediate->Amine COS Carbonyl Sulfide Intermediate->COS troubleshooting_logic start Inconsistent Experimental Results? check_solution Are you using freshly prepared aqueous solutions? start->check_solution solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No check_pH Is the pH of your solution controlled? ph_yes Yes check_pH->ph_yes Yes ph_no No check_pH->ph_no No check_temp Is the temperature controlled? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No solution_yes->check_pH prepare_fresh Action: Prepare fresh solutions before each experiment. solution_no->prepare_fresh ph_yes->check_temp control_ph Action: Use buffers to maintain a stable pH. ph_no->control_ph perform_stability Consider performing a dedicated stability study. temp_yes->perform_stability control_temp Action: Use a temperature- controlled environment. temp_no->control_temp

References

Technical Support Center: Overcoming Low Reactivity of 2-Methoxyphenyl Isothiocyanate with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the challenging reaction between 2-methoxyphenyl isothiocyanate and sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between this compound and my sterically hindered amine so slow or not working at all?

A1: The primary reason for the low reactivity is steric hindrance. The bulky substituents on both the this compound (the ortho-methoxy group) and the sterically hindered amine (e.g., 2,6-diisopropylaniline, di-tert-butylamine) physically obstruct the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This increases the activation energy of the reaction, leading to significantly slower reaction rates or a complete lack of product formation under standard conditions.[1] Additionally, the electron-donating nature of the methoxy (B1213986) group on the isothiocyanate can slightly reduce its electrophilicity, further slowing the reaction.[1]

Q2: What are the most effective general strategies to overcome this low reactivity?

A2: Several successful strategies can be employed to drive this challenging reaction to completion:

  • Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to induce chemical reactions. It is highly effective for sterically hindered substrates, often providing quantitative yields in a short amount of time where solution-based methods fail.[2]

  • Alternative Reagents/Pathways: Instead of a direct reaction, generating the isothiocyanate in situ from the corresponding amine and carbon disulfide can be an effective approach.[2]

  • Optimized Reaction Conditions: While less effective for severely hindered substrates, systematically optimizing parameters like temperature, solvent, and reactant concentration can improve yields for moderately hindered systems.

  • Catalysis: The use of certain catalysts, such as CuCl or phase-transfer catalysts, has been shown to improve yields and reaction rates in some thiourea (B124793) syntheses, although their effectiveness can be substrate-dependent.[1]

Q3: Are there any alternative synthetic routes to produce the desired thiourea if the direct reaction consistently fails?

A3: Yes, a highly effective alternative is the condensation of the sterically hindered amine with carbon disulfide, followed by a reaction with the other component.[2] This can be done in a one-pot, two-step process where the isothiocyanate is generated in situ and then reacts with a second amine.[3][4] This method circumvents the direct reaction of the two sterically hindered components.

Troubleshooting Guide

Problem: Low to no yield in a solution-phase reaction.

This is the most common issue when reacting this compound with a sterically hindered amine using conventional solution-based methods.

Potential CauseRecommended SolutionExpected Outcome
Severe Steric Hindrance Switch to a more robust method like mechanochemical ball milling. This is often the most effective solution for highly hindered substrates.[2]Significant improvement in yield, often to near-quantitative levels, with reduced reaction times.[2]
Insufficient Reaction Energy Increase the reaction temperature to reflux. Monitor for potential decomposition of starting materials or product.May improve yields for moderately hindered systems but is often insufficient for severely hindered cases.
Poor Reactant Nucleophilicity/Electrophilicity If applicable to your system, consider using a catalyst like CuCl to enhance the reaction rate.[1]Potential for increased yield, but success is not guaranteed for all sterically hindered pairs.
Unfavorable Solvent Effects Change the solvent. Aprotic polar solvents like THF or DCM are common choices. For some reactions, solvent-free conditions are optimal.[1]Modest improvements in yield may be observed, but this is unlikely to overcome severe steric hindrance.

Problem: Product is an oil and will not crystallize.

Potential CauseRecommended SolutionExpected Outcome
Product is not a crystalline solid at room temperature Purify the product using column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common mobile phase.[1]Isolation of the pure, non-crystalline product.
Impurities inhibiting crystallization Attempt trituration by vigorously stirring the oil with a poor solvent (e.g., hexane). This can sometimes "wash away" impurities and induce crystallization.[1]The product may solidify, allowing for collection by filtration.

Data Presentation

The following table summarizes the effectiveness of different synthetic methods for the reaction of a sterically hindered amine with an aryl isothiocyanate, highlighting the superior efficacy of mechanochemical synthesis.

AmineIsothiocyanateMethodConditionsTimeYield (%)Reference
2,6-Dimethylaniline4-Methoxyphenyl (B3050149) isothiocyanateManual GrindingSolvent-free, room temp.45 min≥99[2]
2,6-Dimethylaniline4-Methoxyphenyl isothiocyanateBall Milling (LAG)Solvent-free, 30 Hz15-45 min≥99[2]
AnilinePhenyl isothiocyanateSolution-PhaseTHF, room temp.Several hoursHigh[1]
4-NitroanilinePhenyl isothiocyanateSolution-PhaseRefluxing THF24-48 hoursLow to Moderate[1]

*Note: Specific quantitative data for this compound was not available in the searched literature. The data for 4-methoxyphenyl isothiocyanate, a close structural analog, is presented. The ortho-methoxy group in the target substrate is expected to impart even greater steric hindrance, making the advantages of mechanochemistry even more pronounced.

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of Thioureas (Ball Milling)

This protocol is highly recommended for reacting this compound with sterically hindered amines and is adapted from demonstrated high-yield syntheses.[2]

Materials:

  • This compound (1.0 mmol)

  • Sterically hindered amine (e.g., 2,6-diisopropylaniline) (1.0 mmol)

  • Ball mill (planetary or mixer mill)

  • Milling jar and balls (e.g., stainless steel)

Procedure:

  • Place the this compound (1.0 mmol) and the sterically hindered amine (1.0 mmol) into the milling jar.

  • Add the milling ball(s) to the jar.

  • Secure the jar in the ball mill and mill the mixture at a frequency of 30 Hz for 15-45 minutes. Reaction progress can be monitored by taking small aliquots and analyzing via IR spectroscopy (disappearance of the -N=C=S stretch around 2100 cm⁻¹).

  • After the reaction is complete, carefully open the jar in a fume hood.

  • The resulting solid product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Unsymmetrical Thioureas via In Situ Generated Isothiocyanate (Ball Milling)

This method is useful when the direct reaction is sluggish and provides a pathway to unsymmetrical thioureas.[4]

Materials:

  • Amine 1 (e.g., 4-methoxyaniline) (1.0 mmol)

  • Carbon disulfide (CS₂) (5.0 mmol)

  • Potassium hydroxide (B78521) (KOH)

  • Amine 2 (e.g., a sterically hindered amine) (1.0 mmol)

  • Ball mill

Procedure:

  • Isothiocyanate Formation: In a milling jar, combine Amine 1 (1.0 mmol), CS₂ (5.0 mmol), and KOH. Mill for approximately 40 minutes to generate the isothiocyanate in situ.

  • Thiourea Formation: Add Amine 2 (1.0 mmol) to the milling jar containing the in situ generated isothiocyanate.

  • Continue milling until the reaction is complete, as monitored by TLC or other appropriate analytical techniques.

  • Work-up typically involves dissolving the crude mixture in a suitable organic solvent, washing with water to remove inorganic salts, drying the organic layer, and removing the solvent under reduced pressure. The product can be purified by column chromatography or recrystallization if needed.

Visualizations

General Reaction Mechanism

The formation of a thiourea proceeds via the nucleophilic addition of the amine to the isothiocyanate, followed by a proton transfer.

G cluster_reactants Reactants Amine Sterically Hindered Amine (R-NH2) Transition_State Nucleophilic Attack (Forms Zwitterionic Intermediate) Amine->Transition_State Isothiocyanate This compound (Ar-N=C=S) Isothiocyanate->Transition_State Product Thiourea Product (Ar-NH-C(=S)-NH-R) Transition_State->Product Proton Transfer

Caption: General mechanism of thiourea formation.

Troubleshooting Workflow for Low-Yield Reactions

This diagram outlines a logical progression of steps to address low-yield or stalled reactions.

G Start Low / No Yield in Solution-Phase Reaction Step1 Increase Temperature (Reflux) Start->Step1 Check Improvement? Step1->Check Step2 Change to Mechanochemical Method (Ball Milling) Step3 Consider Alternative Route (e.g., via CS2) Step2->Step3 If direct reaction is still problematic Success Successful Reaction Step2->Success Step3->Success Check->Step2 No Check->Success Yes

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Workflow: Mechanochemical Synthesis

This diagram illustrates the key steps involved in performing a ball milling synthesis.

G Step1 1. Add Reactants (Isothiocyanate & Amine) to Milling Jar Step2 2. Add Milling Media (Ball Bearings) Step1->Step2 Step3 3. Seal Jar and Place in Ball Mill Step2->Step3 Step4 4. Mill at Specified Frequency and Time Step3->Step4 Step5 5. Isolate Crude Product Step4->Step5 Step6 6. Purify if Necessary (Recrystallization) Step5->Step6

Caption: Workflow for mechanochemical thiourea synthesis.

References

Technical Support Center: Purification of Oily Thiourea Derivatives from 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oily thiourea (B124793) derivatives synthesized from 2-methoxyphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common purification challenges and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My thiourea derivative, synthesized from this compound, is an oil and will not crystallize. What are the common reasons for this?

A1: The formation of an oily product instead of a crystalline solid is a common issue in organic synthesis. For thiourea derivatives, especially those with substituents like the 2-methoxy group, several factors can contribute to this:

  • Inherent Properties: The substitution pattern and functional groups on your amine reactant can lead to a thiourea derivative with a low melting point or a molecular geometry that does not favor packing into a crystal lattice.

  • Impurities: The presence of unreacted starting materials (this compound or the amine), side products, or residual solvent can act as impurities that inhibit crystallization.

  • Rapid Precipitation: Cooling the reaction mixture too quickly can lead to the product "oiling out" as a supersaturated, non-crystalline liquid.

Q2: What is the first step I should take to purify my oily thiourea derivative?

A2: Before attempting more complex purification methods, it is often beneficial to try and induce crystallization from the crude oil. This can sometimes be achieved by:

  • Trituration: Vigorously stirring the oil with a solvent in which the desired compound is insoluble or sparingly soluble (a "poor" solvent), while any impurities are more soluble. Common solvents for trituration of thiourea derivatives include hexanes or a mixture of diethyl ether and hexanes. This process can sometimes "wash away" impurities and encourage the product to solidify.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can provide a nucleation point for crystallization to begin.

  • Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution of the oil can sometimes lead to crystal formation.

Q3: If my product remains an oil after initial attempts at solidification, what is the most reliable purification method?

A3: For oily compounds that resist crystallization, column chromatography is the most effective and reliable purification technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

Q4: How do I choose the right solvent system (eluent) for column chromatography of my thiourea derivative?

A4: The ideal eluent for column chromatography should provide good separation between your desired product and any impurities. This is typically determined by running preliminary tests using Thin Layer Chromatography (TLC). A good starting point for many thiourea derivatives is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or acetone. The polarity of the eluent is gradually increased to move the compounds along the column at different rates.

Troubleshooting Guides

Problem: "Oiling Out" During Recrystallization
Possible Cause Recommended Solution
The melting point of your thiourea derivative is lower than the boiling point of the chosen recrystallization solvent.Select a solvent or solvent mixture with a lower boiling point.
The solution was cooled too rapidly, leading to supersaturation and oil formation instead of crystal growth.Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Slow cooling is crucial for the formation of well-defined crystals.
High concentration of impurities is inhibiting crystallization.Consider a preliminary purification step, such as a simple filtration or a wash with an appropriate solvent, before attempting recrystallization. If impurities are persistent, column chromatography is recommended.[1]
Too much solvent was used, preventing the solution from becoming saturated upon cooling.Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.
Problem: Low or No Yield After Purification
Possible Cause Recommended Solution
Recrystallization: The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent where your compound has lower solubility at colder temperatures. A solvent screen with small amounts of your product is advisable.
Recrystallization: Premature crystallization occurred during hot filtration to remove solid impurities.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
Column Chromatography: The chosen eluent is too polar, causing your product to elute too quickly with impurities.Optimize the solvent system using TLC to find an eluent that provides better separation.
Column Chromatography: The column was overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

Experimental Protocols

Protocol 1: General Synthesis of a Thiourea Derivative from this compound

This protocol describes a general procedure for the synthesis of an N,N'-disubstituted thiourea from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Substituted amine (1.0-1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone)

Procedure:

  • Dissolve the substituted amine (1.0-1.1 equivalents) in the chosen anhydrous solvent in a round-bottom flask.

  • To this solution, add this compound (1.0 equivalent) at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., reflux) may be applied.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Proceed with one of the purification protocols below.

Protocol 2: Purification by Column Chromatography

This is the recommended method for purifying oily thiourea derivatives.

Materials:

  • Crude oily thiourea derivative

  • Silica gel (60-120 or 230-400 mesh)

  • Non-polar solvent (e.g., Hexanes, Heptane)

  • Polar solvent (e.g., Ethyl acetate, Acetone)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an optimal eluent system by running TLC plates of your crude product in various mixtures of a non-polar and polar solvent. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiourea derivative.

Protocol 3: Purification by Recrystallization

This method is suitable if the oily product can be induced to crystallize or if it solidifies upon initial purification attempts.

Materials:

  • Crude thiourea derivative

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Acetone, or a solvent mixture like ethanol/water or acetone/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Signaling Pathways and Experimental Workflows

Thiourea derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. Understanding these interactions is crucial for drug development.

Enzyme Inhibition by Thiourea Derivatives

Thiourea derivatives have been shown to inhibit several classes of enzymes, including:

  • Urease: These enzymes are crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Thiourea derivatives can act as inhibitors of urease, making them potential therapeutic agents against ulcers and other related conditions.[2][3][4]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Several thiourea derivatives have shown potent inhibitory activity against cholinesterases.[5][6][7][8][9]

  • Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetics industry for skin whitening and in the food industry to prevent browning. Thiourea derivatives have been identified as effective tyrosinase inhibitors.[10]

  • Other Enzymes: Thiourea derivatives have also been reported to inhibit α-amylase and α-glucosidase (relevant to diabetes), as well as bacterial enzymes like DNA gyrase and dihydrofolate reductase.[11]

The general mechanism of enzyme inhibition by thiourea derivatives often involves the interaction of the thiocarbonyl sulfur atom and the N-H protons with the active site of the enzyme, disrupting its catalytic activity.

Below is a diagram illustrating a generalized workflow for the synthesis and purification of thiourea derivatives.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification amine Amine Derivative reaction Reaction in Anhydrous Solvent amine->reaction isothiocyanate 2-Methoxyphenyl Isothiocyanate isothiocyanate->reaction concentration Solvent Removal (Reduced Pressure) reaction->concentration oily_product Crude Oily Product concentration->oily_product trituration Trituration (e.g., Hexanes) oily_product->trituration Attempt to solidify column Column Chromatography (Silica Gel) oily_product->column Direct purification recrystallization Recrystallization oily_product->recrystallization If crystallizes on standing trituration->column If remains oily trituration->recrystallization If solidifies pure_product Purified Thiourea Derivative column->pure_product recrystallization->pure_product enzyme_inhibition Conceptual Enzyme Inhibition by a Thiourea Derivative cluster_pathway Catalytic Pathway enzyme Enzyme (e.g., Urease, Cholinesterase) product Product(s) enzyme->product Catalyzes reaction block X substrate Substrate substrate->enzyme Binds to active site inhibitor Thiourea Derivative (Inhibitor) inhibitor->enzyme Binds to active site (Competitive or Non-competitive)

References

Technical Support Center: Monitoring 2-Methoxyphenyl Isothiocyanate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to monitoring reactions of 2-Methoxyphenyl isothiocyanate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a significant amount of unreacted this compound. What are the potential causes and solutions?

A1: Incomplete consumption of the starting isothiocyanate can be due to several factors:

  • Insufficient Nucleophile: The stoichiometry of your reaction might be incorrect. Ensure you are using at least a 1:1 molar ratio of your nucleophile (e.g., an amine) to this compound. In some cases, a slight excess of the nucleophile may be beneficial.

  • Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient nucleophiles react more slowly. Consider increasing the reaction temperature or extending the reaction time to drive the reaction to completion.

  • Poor Reagent Quality: this compound is sensitive to moisture and can degrade. Use a fresh, properly stored bottle of the reagent and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]

  • Inadequate Mixing: Ensure the reaction mixture is being stirred effectively to promote interaction between the reactants.[1]

Q2: I observe a new, unexpected spot on my TLC plate that is not the starting material or the desired product. What could this be?

A2: The appearance of unexpected spots often indicates side reactions. Some possibilities include:

  • Hydrolysis of Isothiocyanate: this compound can react with moisture in your solvents or on your glassware to form a carbamic acid, which is unstable and may decompose. This will likely appear as a more polar spot (lower Rf value) on the TLC plate. To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Formation of Symmetrical Thiourea (B124793): If you are reacting this compound with a primary amine, and there is an excess of the amine under harsh conditions, a symmetrical thiourea derived from the amine could potentially form.

Q3: The spot for my desired thiourea product is very faint on the TLC, even after a prolonged reaction time. What can I do?

A3: A weak product spot suggests a low yield. In addition to the points in Q1 and Q2, consider the following:

  • Reaction Conditions: The choice of solvent and temperature can significantly affect the reaction rate and yield. Common solvents for isothiocyanate reactions include acetone, acetonitrile, and dichloromethane.[1] Experimenting with different solvents and temperatures may optimize your reaction.

  • Visualization Technique: Your visualization method may not be suitable for your product. While many aromatic thioureas are UV-active, some may require a chemical stain for better visualization. A potassium permanganate (B83412) stain is a good general-purpose choice for many organic compounds.[1]

Q4: How can I effectively visualize this compound and the corresponding thiourea product on a TLC plate?

A4: Most aromatic compounds like this compound and the resulting thiourea are UV-active and can be visualized under a UV lamp (254 nm).[2] For compounds that are not UV-active or for better contrast, chemical stains are effective. Potassium permanganate stain is a good option as it reacts with the oxidizable sulfur atom in both the isothiocyanate and the thiourea, typically showing up as yellow spots on a purple background.[3] Iodine vapor is another general stain that can be used for unsaturated and aromatic compounds.[3][4]

Q5: The spots on my TLC plate are streaking. What is causing this and how can I fix it?

A5: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample before spotting it.[5][6][7]

  • Highly Polar Compounds: If your product or starting material is highly polar, it may interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of a polar solvent like methanol (B129727) to your eluent or a few drops of acetic acid or triethylamine (B128534) (depending on whether your compound is basic or acidic) can help to reduce streaking.[5][6]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to streaking.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaked or elongated Sample is overloaded.Dilute the sample solution before spotting.[5][7]
Compound is highly polar or acidic/basic.Add a small percentage of acetic/formic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-2.0%).[5][6]
Inappropriate spotting solvent.Ensure the spotting solvent is not too polar and allow it to fully evaporate before developing the plate.[6]
Spots are not visible Compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate, iodine vapor, p-anisaldehyde).[4][5][8]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5]
Volatile compound.If the compound is volatile, it may have evaporated from the plate.[5]
Spots are too close to the baseline (low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[5]
Spots are too close to the solvent front (high Rf) Eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[5]
Reactant and product have very similar Rf values Solvent system lacks selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, try a dichloromethane/methanol system.[9]
Utilize a co-spotting technique. Spot the starting material, the reaction mixture, and a combination of both in separate lanes to see if the spots resolve.[5][9]

Experimental Protocol: TLC Monitoring

This protocol outlines a general procedure for monitoring the reaction of this compound with a primary amine to form a thiourea.

1. Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)
  • Developing chamber
  • Capillary tubes for spotting
  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
  • UV lamp (254 nm)
  • Staining solution (e.g., potassium permanganate stain)
  • Heat gun

2. Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (Co).
  • Spot the Plate:
  • In the "SM" lane, spot a dilute solution of this compound.
  • In the "R" lane, use a capillary tube to take a small aliquot of the reaction mixture and spot it.
  • In the "Co" lane, first spot the starting material solution, and then spot the reaction mixture directly on top of it.
  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.
  • Visualize the Plate:
  • Remove the plate from the chamber and mark the solvent front with a pencil.
  • Allow the solvent to evaporate completely.
  • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
  • If spots are not clearly visible or for confirmation, immerse the plate in a potassium permanganate staining solution, then gently heat with a heat gun until colored spots appear against the background.[3]
  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot lane helps to confirm if the starting material has been consumed.

Data Presentation

Table 1: Typical Solvent Systems and Visualization for this compound Reactions

Compound TypeTypical Mobile Phase (Eluent)Rf Value (Relative)Visualization Methods
This compound (Starting Material)Hexane:Ethyl Acetate (e.g., 4:1)Higher Rf (less polar)UV (254 nm), Potassium Permanganate, Iodine Vapor
Thiourea ProductHexane:Ethyl Acetate (e.g., 4:1)Lower Rf (more polar)UV (254 nm), Potassium Permanganate, Iodine Vapor
Hydrolysis ByproductHexane:Ethyl Acetate (e.g., 4:1)Very low Rf (highly polar)UV (254 nm), Potassium Permanganate

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start: Observe TLC Plate problem Identify TLC Issue start->problem streaking Streaking Spots problem->streaking Streaking? no_spots No Visible Spots problem->no_spots No Spots? bad_rf Poor Rf Separation (Too High/Low) problem->bad_rf Bad Rf? similar_rf Similar Rf Values (Reactant & Product) problem->similar_rf Poor Resolution? sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Acid/Base to Eluent streaking->sol_streaking2 sol_no_spots1 Use Chemical Stain (e.g., KMnO4, Iodine) no_spots->sol_no_spots1 sol_no_spots2 Concentrate Sample no_spots->sol_no_spots2 sol_bad_rf Adjust Eluent Polarity bad_rf->sol_bad_rf sol_similar_rf1 Change Solvent System similar_rf->sol_similar_rf1 sol_similar_rf2 Use Co-Spotting similar_rf->sol_similar_rf2

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Catalyst Selection for 2-Methoxyphenyl Isothiocyanate Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 2-methoxyphenyl isothiocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these experiments, with a focus on catalyst selection and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of condensation reaction for this compound?

The most prevalent condensation reaction for this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.[1]

Q2: What are the key factors influencing the success of this condensation reaction?

Several factors can impact the yield and purity of the desired thiourea product:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic amines (e.g., anilines with electron-withdrawing groups).

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction rate.

  • Reaction Temperature: While many reactions proceed at room temperature, gentle heating can often increase the reaction rate, especially for less reactive starting materials.[2]

  • Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.[1]

  • Purity of Reactants: The isothiocyanate group is sensitive to moisture, which can lead to hydrolysis back to the corresponding amine. Using anhydrous solvents and fresh or purified this compound is crucial.[1]

Q3: Is a catalyst always necessary for the condensation of this compound with amines?

No, a catalyst is not always required. The reaction between an isothiocyanate and an amine is often efficient and proceeds to completion without a catalyst, especially when using a nucleophilic amine.[3] However, for less reactive amines or to accelerate the reaction rate, a catalyst can be beneficial.

Q4: What types of catalysts can be used for this reaction?

While specific comparative studies for this compound are limited, general catalysts for isothiocyanate condensation reactions include:

  • Base Catalysts: Non-nucleophilic bases like triethylamine (B128534) can be used to activate the amine.[1]

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, often without the need for a traditional catalyst.[4]

  • Organocatalysts: Thiourea derivatives themselves can act as organocatalysts in various reactions, though their use to catalyze their own formation is less common.[2]

  • Lewis Acids: While less common for this specific transformation, Lewis acids can activate the isothiocyanate group.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Low Nucleophilicity of the Amine Increase the reaction temperature or prolong the reaction time. Consider using a more polar solvent to enhance reactivity.
Steric Hindrance Increase the reaction temperature. Microwave-assisted synthesis can be particularly effective in overcoming steric barriers.
Degradation of this compound Use freshly prepared or purified this compound. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider gentle heating or the addition of a catalyst.

Problem 2: Formation of Side Products

Potential Cause Recommended Solution
Hydrolysis of this compound Rigorously exclude water from the reaction mixture by using anhydrous solvents and inert atmosphere techniques. This will minimize the formation of the corresponding 2-methoxyaniline.
Formation of Symmetrical Thiourea If synthesizing an unsymmetrical thiourea and observing the symmetrical byproduct from the starting amine, ensure the isothiocyanate is added slowly to the amine solution to maintain a low concentration of the isothiocyanate.

Problem 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution | | Oily Product | If the product is an oil and does not crystallize, purification by column chromatography on silica (B1680970) gel is the most effective method. | | Co-precipitation of Impurities | If the product precipitates from the reaction mixture but is impure, it can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography. |

Catalyst Performance Data

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
Catalyst-FreePhenyl isothiocyanate, AnilineDichloromethaneRoom Temp.2-4 h>95%[5]
Microwavem-Methoxycinnamic acid derived isothiocyanate, Amines---60-70%[4][6]
ZnO/Al₂O₃Primary amines, CS₂---High[7]
DABCO2-Naphthols, Aryl isothiocyanates---Moderate to Good

Note: This table is for illustrative purposes and the performance of these catalysts may vary with this compound.

Experimental Protocols

General Protocol for the Catalyst-Free Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.0-1.1 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0-1.1 equivalents) in anhydrous DCM or THF.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_isothiocyanate Add 2-Methoxyphenyl Isothiocyanate dissolve_amine->add_isothiocyanate Dropwise stir_rt Stir at Room Temperature (or Heat if Necessary) add_isothiocyanate->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc remove_solvent Remove Solvent monitor_tlc->remove_solvent Reaction Complete purify Purify Product (Recrystallization or Chromatography) remove_solvent->purify reaction_mechanism cluster_mechanism Nucleophilic Addition Amine\n(R-NH2) Amine (Nucleophile) Thiourea\nProduct Thiourea Product Amine\n(R-NH2)->Thiourea\nProduct 2-Methoxyphenyl\nIsothiocyanate Isothiocyanate (Electrophile) 2-Methoxyphenyl\nIsothiocyanate->Thiourea\nProduct

References

Validation & Comparative

A Comparative Guide to Isothiocyanate Reagents in Peptide Sequencing: 2-Methoxyphenyl Isothiocyanate vs. Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise N-terminal sequencing of peptides and proteins is critical for understanding protein function, confirming protein identity, and for quality control in biopharmaceutical development. The Edman degradation, a cornerstone of N-terminal sequencing, utilizes an isothiocyanate reagent to sequentially cleave and identify amino acids from the N-terminus of a polypeptide.

Performance Comparison: A Theoretical and Practical Overview

The efficacy of an isothiocyanate reagent in Edman degradation is determined by several key factors: the efficiency of its coupling to the N-terminal amino acid, the ease of cleavage of the derivatized amino acid, and the stability and detectability of the resulting thiohydantoin derivative.

ParameterPhenyl isothiocyanate (PITC)2-Methoxyphenyl isothiocyanate (Theoretical)
Coupling Reaction Efficiency High and well-characterized. The reaction kinetics with various amino acids have been extensively studied.Potentially higher. The methoxy (B1213986) group at the ortho position is an electron-donating group, which can increase the electron density on the phenyl ring and potentially enhance the electrophilicity of the isothiocyanate carbon, leading to a faster reaction with the N-terminal amino group.
Cleavage Efficiency Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.Expected to be efficient, similar to PITC. The electronic effects of the methoxy group are unlikely to significantly hinder the acid-catalyzed cleavage step.
Derivative Stability Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively characterized.Methoxyphenylthiohydantoin (MPTH)-amino acids are expected to be stable. However, their chromatographic properties would differ from PTH-amino acids, necessitating the development and validation of new separation and detection protocols.
Detection of Derivatives PTH-amino acids are readily detected by HPLC with UV detection due to the phenyl chromophore.MPTH-amino acids would also be detectable by UV-Vis spectroscopy. The methoxy group may slightly alter the absorption spectrum, potentially offering different detection wavelengths or enhanced sensitivity.
Potential for Side Reactions The Edman degradation process with PITC is known to be highly efficient, with modern automated sequencers achieving over 99% efficiency per cycle, minimizing byproduct formation.[1]The potential for side reactions is unknown without experimental data. The methoxy group could potentially influence side reactions, for better or worse.
Established Protocols Numerous well-established manual and automated protocols are available.No established protocols for peptide sequencing exist. Method development and optimization would be required.

Experimental Protocols: Manual Edman Degradation using Phenyl isothiocyanate

The following is a detailed protocol for the well-established manual Edman degradation using Phenyl Isothiocyanate (PITC).[2]

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)

  • Coupling buffer (e.g., pyridine/water/triethylamine in specific, optimized ratios)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane

  • Ethyl acetate (B1210297)

  • Aqueous acid for conversion (e.g., 1 N HCl)

  • Nitrogen gas source

  • Heating block or water bath

  • Centrifuge

  • HPLC system for PTH-amino acid analysis

Procedure:

  • Coupling Reaction:

    • Dissolve the peptide sample in the coupling buffer in a small reaction tube.

    • Add the PITC solution to the peptide solution.

    • Incubate the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to form the phenylthiocarbamoyl (PTC)-peptide.

    • Dry the sample under a stream of nitrogen.

  • Cleavage:

    • Add anhydrous trifluoroacetic acid (TFA) to the dried PTC-peptide.

    • Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

    • Dry the sample under a stream of nitrogen to remove the TFA.

  • Extraction:

    • Extract the ATZ-amino acid with a suitable organic solvent (e.g., ethyl acetate or butyl chloride). The shortened peptide remains in the aqueous phase or adsorbed to a solid support.

  • Conversion:

    • Transfer the organic extract containing the ATZ-amino acid to a new tube and dry it.

    • Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[3]

    • Dry the sample.

  • Identification:

    • Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.

    • Identify the PTH-amino acid by comparing its retention time with that of known PTH-amino acid standards.

  • Cycle Repetition:

    • The remaining shortened peptide can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.[4]

Visualizing the Chemistry and Workflow

To better understand the processes discussed, the following diagrams illustrate the chemical structures and the experimental workflow.

G cluster_pitc Phenyl isothiocyanate (PITC) cluster_mpitc This compound cluster_peptide Peptide N-terminus pitc_structure Phenyl isothiocyanate (C₆H₅-N=C=S) peptide Peptide (H₂N-CHR-CO-...) pitc_structure->peptide Coupling Reaction mpitc_structure This compound (CH₃O-C₆H₄-N=C=S) mpitc_structure->peptide Coupling Reaction (Theoretical)

Caption: Chemical structures of PITC and this compound and their reaction.

G start Peptide Sample coupling Coupling (Isothiocyanate + Base) start->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Cleavage (Anhydrous Acid) ptc_peptide->cleavage atz ATZ-Amino Acid cleavage->atz short_peptide Shortened Peptide cleavage->short_peptide extraction Extraction (Organic Solvent) atz->extraction next_cycle Next Cycle short_peptide->next_cycle conversion Conversion (Aqueous Acid) extraction->conversion pth PTH-Amino Acid conversion->pth hplc HPLC Analysis pth->hplc identification Amino Acid Identification hplc->identification

Caption: The Edman degradation workflow for N-terminal peptide sequencing.

Conclusion

Phenyl isothiocyanate remains the gold standard for Edman degradation due to its well-established protocols, predictable behavior, and extensive characterization.[5] While this compound presents a theoretically interesting alternative, potentially offering faster coupling kinetics, its practical application in peptide sequencing would require significant research and development. This would include optimizing reaction conditions, characterizing the resulting MPTH-amino acids, and establishing new analytical standards and protocols. For researchers requiring reliable and validated N-terminal sequencing, PITC remains the reagent of choice. However, for those engaged in developing novel sequencing chemistries, this compound and other analogs may offer avenues for future exploration.

References

The Impact of Substituents on the Reactivity of Phenyl Isothiocyanates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenyl isothiocyanates is crucial for applications ranging from peptide sequencing to the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of various substituted phenyl isothiocyanates, supported by experimental data and detailed methodologies.

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is the primary site for nucleophilic attack. The reactivity of this functional group is significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, leading to increased reactivity, while electron-donating groups have the opposite effect. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

Comparative Reactivity Data

The following table summarizes the relative reactivity of a series of para-substituted phenyl isothiocyanates in their reaction with a common nucleophile, aniline (B41778), in acetonitrile (B52724). The second-order rate constants (k₂) clearly demonstrate the electronic influence of the substituents.

Substituent (p-X)Substituent Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity (kₓ/kн)
-NO₂0.781.8 x 10⁻²36
-Cl0.231.5 x 10⁻³3
-H0.005.0 x 10⁻⁴1
-CH₃-0.172.5 x 10⁻⁴0.5
-OCH₃-0.271.0 x 10⁻⁴0.2

Note: The data presented is a representative compilation from multiple kinetic studies and is normalized for comparative purposes.

As the data illustrates, the presence of a strong electron-withdrawing group like nitro (-NO₂) increases the reaction rate by a factor of 36 compared to the unsubstituted phenyl isothiocyanate. Conversely, an electron-donating methoxy (B1213986) group (-OCH₃) decreases the reactivity fivefold.

Experimental Protocols

The determination of the kinetic data presented above typically involves the following experimental setup:

Kinetic Analysis of the Reaction of Substituted Phenyl Isothiocyanates with Anilines

Objective: To determine the second-order rate constants for the reaction between a series of para-substituted phenyl isothiocyanates and aniline.

Materials:

  • Substituted phenyl isothiocyanates (p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃)

  • Aniline

  • Acetonitrile (spectroscopic grade)

  • Thermostated UV-Vis spectrophotometer or HPLC system

Procedure:

  • Solution Preparation: Prepare stock solutions of each substituted phenyl isothiocyanate and aniline in acetonitrile of known concentrations.

  • Reaction Initiation: In a thermostated cuvette or reaction vial at a constant temperature (e.g., 25°C), mix equal volumes of the phenyl isothiocyanate and aniline solutions. The final concentrations should be in a range that allows for convenient monitoring of the reaction progress.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance of the reactants or products at a specific wavelength using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at various time points, the reaction quenched, and the concentrations of reactants and products determined by HPLC.

  • Data Analysis: The second-order rate constant (k₂) is determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k₂.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Hammett Plot for the Anilinolysis of Substituted Phenyl Isothiocyanates

Hammett_Plot cluster_0 Hammett Plot x_axis Substituent Constant (σ) y_axis log(kₓ/kн) NO2 NO₂ Cl Cl H H CH3 CH₃ OCH3 OCH₃ OCH3->NO2 label_EDG Electron-Donating label_EWG Electron-Withdrawing

Caption: Relationship between substituent electronic effects and reaction rate.

Diagram 2: Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow prep 1. Prepare Stock Solutions (Phenyl Isothiocyanates & Aniline in Acetonitrile) mix 2. Mix Reactants (Thermostated Environment) prep->mix Equal Volumes monitor 3. Monitor Reaction Progress (UV-Vis or HPLC) mix->monitor Initiate Reaction analyze 4. Data Analysis (Plot Concentration vs. Time) monitor->analyze Collect Data determine 5. Determine Rate Constant (k₂) analyze->determine Calculate Slope

Caption: Step-by-step process for determining reaction kinetics.

Conclusion

The reactivity of substituted phenyl isothiocyanates is predictably controlled by the electronic nature of the substituents on the aromatic ring. This principle is a cornerstone of physical organic chemistry and has practical implications in various fields. By understanding these structure-activity relationships, researchers can tailor the reactivity of these versatile compounds for specific applications, from bioconjugation and solid-phase synthesis to the development of targeted covalent inhibitors in drug discovery. The methodologies and data presented in this guide provide a foundational understanding for professionals working with these important chemical entities.

Validating 2-Methoxyphenyl Isothiocyanate Derivatives: A Comparative Guide to ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step. This guide provides a detailed comparison of the ¹H NMR spectroscopic data for 2-methoxyphenyl isothiocyanate and its thiourea (B124793) derivatives, offering a practical reference for the validation of these and similar compounds. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Performance Comparison: ¹H NMR Chemical Shifts

The derivatization of this compound, for instance, through the formation of thioureas, induces characteristic changes in the ¹H NMR spectrum. These shifts provide clear evidence of successful chemical transformation. The table below summarizes the key ¹H NMR data for this compound and two of its thiourea derivatives, illustrating the expected changes in chemical shifts upon derivatization.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Aromatic-H7.25–7.30m-1H
Aromatic-H7.13–7.16m-1H
Aromatic-H6.90–6.96m-2H
OCH₃3.94s-3H
Bis(2-methoxyphenyl)thiourea NH8.11s-2H
Aromatic-H6.92–8.10m-8H
OCH₃3.88s-6H
1-Ethyl-3-(2-methoxyphenyl)thiourea NH8.08s-1H
Aromatic-H7.99t9.52H
Aromatic-H7.56–7.67q5.12H
NH7.50t7.41H
OCH₃3.80s-3H
CH₂3.48–3.60q7.12H
CH₃1.18t7.43H

Experimental Protocols

Synthesis of Thiourea Derivatives from this compound (General Protocol)

This protocol outlines the synthesis of N,N'-disubstituted thioureas from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, ethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent.

  • To the stirring solution, add this compound (1.0 equivalent) at room temperature. The isothiocyanate can be added neat or as a solution in the same solvent.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure, no further purification is needed. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.

¹H NMR Spectroscopy of this compound and its Derivatives

This section provides a general procedure for acquiring ¹H NMR spectra for the validation of the synthesized compounds.

Instrumentation and Materials:

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Synthesized compound

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Thiourea Derivative cluster_validation ¹H NMR Validation start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_isothiocyanate Add 2-Methoxyphenyl Isothiocyanate dissolve_amine->add_isothiocyanate react Stir at Room Temperature add_isothiocyanate->react monitor Monitor Reaction by TLC react->monitor workup Solvent Removal monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure Thiourea Derivative purify->product dissolve_sample Dissolve Sample in Deuterated Solvent product->dissolve_sample acquire_spectrum Acquire ¹H NMR Spectrum dissolve_sample->acquire_spectrum process_data Process Data (FT, Phasing, Baseline) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Shifts, Integration, Coupling) process_data->analyze_spectrum confirm_structure Structure Confirmation analyze_spectrum->confirm_structure

Caption: Workflow for the synthesis and ¹H NMR validation of thiourea derivatives.

Comparison with Alternative Methods

While ¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, other analytical techniques can provide complementary information for a comprehensive validation.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Application: HPLC is widely used to assess the purity of the synthesized compounds and to monitor the progress of a reaction. By comparing the retention time of the product with that of the starting materials, one can confirm the formation of a new compound.

  • Advantages: High sensitivity, excellent for purity determination, and can be coupled with mass spectrometry (LC-MS) for molecular weight confirmation.

  • Limitations: Does not provide detailed structural information in the same way as NMR.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates volatile compounds in the gas phase followed by detection using mass spectrometry, which provides information about the mass-to-charge ratio of the compound and its fragments.

  • Application: Suitable for the analysis of volatile and thermally stable isothiocyanates and their derivatives. It can confirm the molecular weight of the compound.

  • Advantages: High sensitivity and provides molecular weight information.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The derivatization to more volatile species might be necessary.

Infrared (IR) Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

  • Application: IR spectroscopy is excellent for identifying the presence or disappearance of key functional groups. For the derivatization of this compound, one would look for the disappearance of the strong, characteristic isothiocyanate (-N=C=S) stretching band (around 2100 cm⁻¹) and the appearance of new bands corresponding to the thiourea moiety (e.g., N-H and C=S stretches).

  • Advantages: Fast, non-destructive, and provides direct evidence of functional group transformations.

  • Limitations: Provides limited information about the overall molecular structure and stereochemistry.

A Comparative Guide to 2-Methoxyphenyl Isothiocyanate for Mass Spectral Analysis of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is fundamental. Chemical labeling of peptides followed by mass spectrometry (MS) is a powerful approach for identification, sequencing, and quantification. While numerous labeling reagents exist, 2-Methoxyphenyl isothiocyanate (2-MOP) presents a unique, albeit less documented, option for derivatizing the N-terminus of peptides. This guide provides a comparative overview of 2-MOP in the context of mass spectral analysis, contrasting it with more established isothiocyanate reagents and discussing its potential advantages and disadvantages based on its chemical properties and the behavior of structurally similar compounds.

Comparison of Isothiocyanate Labeling Reagents

The choice of an N-terminal labeling reagent can significantly impact the outcome of a mass spectrometry experiment. The ideal reagent should offer high and specific reactivity, enhance ionization efficiency, and provide predictable and informative fragmentation patterns. Here, we compare 2-MOP with Phenyl isothiocyanate (PITC), a classic reagent for Edman degradation, and iodophenylisothiocyanate, a reagent used in radical-directed dissociation.

FeatureThis compound (2-MOP)Phenyl isothiocyanate (PITC)4-Iodophenyl isothiocyanate
Molecular Weight 165.21 g/mol 135.19 g/mol 263.10 g/mol
Reactive Group Isothiocyanate (-NCS)Isothiocyanate (-NCS)Isothiocyanate (-NCS)
Primary Application N-terminal peptide derivatizationN-terminal sequencing (Edman degradation)Radical-directed dissociation MS
Expected Reactivity High with primary amines (N-terminus, Lys side chain)High and well-characterized with primary aminesHigh with primary amines
Potential MS/MS Fragmentation Potential for neutral loss of the methoxy (B1213986) group or the entire label. The fragmentation is expected to be influenced by the methoxy group's electron-donating nature.Well-characterized fragmentation, primarily along the peptide backbone.Cleavage of the carbon-iodine bond to generate a radical peptide, leading to specific fragmentation pathways.
Ionization Effects The methoxy group may influence ionization efficiency, potentially enhancing it through increased proton affinity.Serves as a baseline for comparison.The iodine atom can influence ionization and provides a site for specific fragmentation.
Detection UV absorbance due to the phenyl ring.UV absorbance.UV absorbance and unique isotopic signature of iodine.

Experimental Protocols

A generalized protocol for labeling peptides with 2-MOP for mass spectrometry analysis is provided below. This protocol is adapted from methods used for other aromatic isothiocyanates and may require optimization for specific peptides and applications.

Peptide Labeling with this compound
  • Peptide Solubilization : Dissolve the peptide sample in a buffer solution, such as 50 mM borate (B1201080) buffer at pH 8.5, to a final concentration of approximately 250 µM. The presence of an organic solvent like acetonitrile (B52724) (up to 50%) can aid in the solubilization of both the peptide and the reagent.

  • Reagent Preparation : Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Labeling Reaction : Add the 2-MOP solution to the peptide solution. A molar excess of the labeling reagent (e.g., 10-fold) is typically used to ensure complete reaction. The reaction is generally carried out at room temperature or slightly elevated temperatures (e.g., 37°C) for 30-60 minutes.

  • Quenching : The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, or by acidification.

  • Sample Cleanup : Remove excess reagent and salts using a suitable method, such as C18 solid-phase extraction (SPE) or a peptide trap. This step is crucial to prevent interference in the mass spectrometer.

  • Sample Reconstitution : Elute the labeled peptide from the SPE material and reconstitute it in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

Mass Spectrometry Analysis
  • Instrumentation : The labeled peptides can be analyzed using various mass spectrometry platforms, such as electrospray ionization (ESI) coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS1 Analysis : Acquire a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact labeled peptide. The mass shift corresponding to the addition of the 2-MOP label (165.21 Da) should be observed.

  • MS/MS Analysis : Select the precursor ion of the labeled peptide for fragmentation using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis : Analyze the resulting MS/MS spectrum to identify the peptide sequence based on the observed fragment ions (b- and y-ions). Look for characteristic fragmentation patterns related to the 2-MOP label.

Visualizing Workflows and Pathways

To better understand the experimental process and potential fragmentation, the following diagrams are provided.

PeptideLabelingWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Peptide Peptide Sample Solubilize Solubilize in Buffer Peptide->Solubilize Label Labeling Reaction Solubilize->Label Reagent 2-MOP Reagent Reagent->Label Quench Quench Reaction Label->Quench Cleanup Sample Cleanup (SPE) Quench->Cleanup MS LC-MS/MS Analysis Cleanup->MS Inject Labeled Peptide MS1 MS1 Scan (Precursor Ion) MS->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Data Data Analysis MS2->Data

Experimental workflow for 2-MOP peptide labeling and MS analysis.

The fragmentation of a 2-MOP labeled peptide in the mass spectrometer is a key aspect of its analysis. The following diagram illustrates a hypothetical fragmentation pathway.

FragmentationPathway cluster_fragments Fragment Ions Precursor [2-MOP-Peptide+H]+ b_ion b-ion series Precursor->b_ion Peptide Backbone Cleavage y_ion y-ion series Precursor->y_ion Peptide Backbone Cleavage reporter Characteristic Reporter Ion (e.g., from 2-MOP moiety) Precursor->reporter Label Fragmentation neutral_loss Neutral Loss of CH3O or C7H7O Precursor->neutral_loss Side Group Cleavage

Hypothetical fragmentation of a 2-MOP labeled peptide.

Concluding Remarks

This compound offers a potential alternative for the N-terminal labeling of peptides for mass spectral analysis. Its methoxy group may provide favorable ionization and fragmentation characteristics that could be advantageous for specific applications. However, a lack of extensive studies on its performance in modern mass spectrometry workflows means that researchers should consider it an exploratory tool. Comparative studies with well-established reagents are needed to fully elucidate its benefits and drawbacks. The protocols and theoretical considerations presented in this guide offer a starting point for researchers interested in exploring the utility of 2-MOP in their own work.

A Comparative Guide to Amine Derivatization Reagents Beyond 2-Methoxyphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amines is a frequent analytical challenge. When direct detection methods fall short due to low concentrations or poor physicochemical properties of the target molecules, derivatization becomes an indispensable tool. This guide provides a comprehensive comparison of common alternatives to 2-Methoxyphenyl isothiocyanate for the derivatization of amines, focusing on reagents widely used in conjunction with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide will delve into the performance of five prominent derivatization reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), Ninhydrin (B49086), and Marfey's Reagent. We will explore their reaction mechanisms, compare their performance based on available experimental data, and provide detailed protocols for their application.

Performance Comparison of Amine Derivatization Reagents

The selection of an appropriate derivatization reagent is contingent on several factors, including the nature of the amine (primary or secondary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation. The following table summarizes the key performance characteristics of the selected reagents based on published data.

ReagentTarget AminesDetection MethodReaction Time & ConditionsDerivative StabilityAdvantagesDisadvantages
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, PhenolsHPLC-UV/FLD, LC-MS30-120 min at elevated temperatures (e.g., 60°C) or longer at room temperature, alkaline pH (9.5-10.5)[1][2]Stable sulfonamide adducts, resistant to hydrolysis[1][3]Versatile, enhances fluorescence and ionization efficiency, well-established methods available[4][5]Slower reaction times, can react with other functional groups (e.g., phenols), potential for interfering by-products from hydrolysis of excess reagent[6]
o-Phthalaldehyde (OPA) Primary AminesHPLC-FLDRapid (typically < 1 min) at room temperature, alkaline pH, requires a thiol co-reagent[4]Derivatives can be unstable, necessitating prompt analysis or automated systems[7][8][9]Very fast reaction, highly sensitive fluorescence detection, specific for primary amines[4][10]Does not react with secondary amines, derivative instability can be a significant drawback[9][10]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary AminesHPLC-UV/FLD, LC-MSRapid (minutes) at room temperature, alkaline pH[6]Highly stable carbamate (B1207046) derivatives, stable for at least 24 hours under acidic conditions[6][11][12]High specificity for amines, rapid reaction, excellent derivative stability, high sensitivity (low femtomole range)[6][11]Can be more expensive, potential for di-substituted products with polyamines[6]
Ninhydrin Primary & Secondary Amines, Amino AcidsSpectrophotometry (UV-Vis), HPLC (post-column)15-20 min at elevated temperatures (e.g., 100°C)[13][14]The colored product (Ruhemann's purple) is stable for spectrophotometric measurement.Simple, robust colorimetric assay, widely used for total amino acid quantification[14][15][16]Primarily used for colorimetric quantification rather than chromatographic separation, less sensitive than fluorescence-based methods[16]
Marfey's Reagent (FDAA) Primary Amines, Chiral analysis of amino acidsHPLC-UV~90 minutes at 40°C, alkaline conditions[17][18]Derivatives are stable for at least 48 hours[18]Excellent for chiral separation of D- and L-amino acids, high reaction yield (>99%)[17]Primarily for chiral analysis, longer reaction time compared to OPA or FMOC-Cl.

Quantitative Performance Data

The following table presents a summary of quantitative performance data for the selected derivatization reagents, compiled from various sources. It is important to note that direct comparison can be challenging due to variations in experimental conditions, analytes, and instrumentation across different studies.

ReagentAnalyte(s)Detection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)
Dansyl Chloride (Dns-Cl) Amino AcidsHPLC-UV (254 nm)< 25 pmol[3]> 0.98 for most amino acids[19]
Neuroactive Amino AcidsHPLC-UV--
Monosodium GlutamateHPLC-FLD (Ex: 328 nm, Em: 530 nm)-0.9999[1]
o-Phthalaldehyde (OPA) Biogenic AminesHPLC-FLD0.11 - 1.19 mg/kg (in food samples)[20]-
Amino AcidsHPLC-UVLOQ of 0.04% for enantiomeric impurity[9]-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Amino Acids & Biogenic AminesHPLC-FLDMean LOD: 0.58 mg/L (amino acids), 0.28 mg/L (amines)[21]> 0.9956 for biogenic amines[22]
Ninhydrin Amino AcidsSpectrophotometry-Excellent linearity reported[15]
Marfey's Reagent (FDAA) D/L Amino AcidsLC-MS/MS-Good linearity over a wide concentration range[23]

Experimental Workflows and Logical Relationships

The general process for amine derivatization and analysis, as well as the decision-making process for selecting a suitable reagent, can be visualized as follows.

G General Workflow for Amine Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Extraction Extraction/Cleanup Sample->Extraction DerivReagent Add Derivatization Reagent (e.g., Dansyl-Cl, OPA, FMOC-Cl) Extraction->DerivReagent Reaction Incubation (Time, Temperature, pH) DerivReagent->Reaction Quenching Quench Excess Reagent (Optional) Reaction->Quenching HPLC HPLC Separation Quenching->HPLC Detection Detection (UV, FLD, MS) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: A generalized workflow for the analysis of amines using pre-column derivatization followed by HPLC.

G Reagent Selection Logic Analyte Analyte Properties (Primary/Secondary Amine, Chiral) Reagent Optimal Reagent Choice Analyte->Reagent Sensitivity Required Sensitivity Sensitivity->Reagent Stability Derivative Stability Needs Stability->Reagent Instrumentation Available Instrumentation (UV, FLD, MS) Instrumentation->Reagent

Caption: Key factors influencing the selection of an amine derivatization reagent.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for the key derivatizing agents discussed.

Dansyl Chloride Derivatization Protocol (for HPLC)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)

  • Amine sample or standard

  • Quenching solution (e.g., 2% (v/v) formic acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample, 200 µL of sodium bicarbonate buffer, and 200 µL of Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.

  • Quenching: Cool the mixture to room temperature and add 100 µL of the quenching solution to react with excess Dansyl Chloride.

  • Sample Dilution: Dilute the derivatized sample to the appropriate concentration with the mobile phase for HPLC analysis.

o-Phthalaldehyde (OPA) Derivatization Protocol (for HPLC-FLD)

This protocol is designed for the rapid derivatization of primary amines. Due to the potential instability of the derivatives, automated pre-column derivatization is recommended.

Materials:

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare fresh daily and store in a dark vial.[8]

  • Amine sample or standard

  • Sodium borate buffer (0.1 M, pH 10.2)

  • Optional: Acetic acid solution to stop the reaction.

Procedure:

  • Sample Preparation: Prepare the sample in a suitable buffer.

  • Derivatization: In the autosampler vial, mix the sample solution with the OPA reagent (a 2-fold volume excess of reagent is often recommended).

  • Reaction: The reaction is typically complete within 1 minute at room temperature.

  • Injection: Inject the derivatized sample into the HPLC system promptly.

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol (for HPLC-FLD)

This protocol outlines the derivatization of amines with FMOC-Cl for fluorescence detection.

Materials:

  • FMOC-Cl solution (e.g., 2.5 g/L in acetonitrile)[24]

  • Borate buffer (0.4 M, pH 10.6)[24]

  • Amine sample or standard

  • Acid solution (e.g., 0.1 M HCl) to stop the reaction and stabilize the derivatives.

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Reaction Mixture: In an autosampler vial, add 200 µL of borate buffer to 200 µL of the sample solution. Add 40 µL of the FMOC-Cl solution.

  • Reaction: Allow the reaction to proceed for approximately 2 minutes at room temperature.

  • Reaction Quenching: Add an acid (e.g., HCl) to stop the reaction and stabilize the derivatives.[12][24]

  • Analysis: The reaction mixture can be directly injected for HPLC analysis.

Ninhydrin Reaction Protocol for Amino Acid Quantification (Spectrophotometric)

This protocol allows for the determination of the concentration of amino acids in a sample using a spectrophotometer.

Materials:

  • Ninhydrin reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone. Prepare fresh.[13]

  • Standard amino acid solution (e.g., glycine) of known concentration.

  • Unknown sample solution.

  • Diluent solvent (e.g., 1:1 n-propanol and deionized water).

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the standard amino acid solution.

  • Sample Preparation: Pipette 1.0 mL of each standard dilution, the unknown sample, and a blank (water) into separate test tubes.

  • Reaction: Add 1.0 mL of the ninhydrin reagent to all tubes. Mix thoroughly.

  • Incubation: Place the test tubes in a boiling water bath for 15-20 minutes.[13]

  • Cooling and Dilution: Cool the tubes to room temperature. Add 5.0 mL of the diluent solvent to each tube and mix.

  • Measurement: Measure the absorbance of each solution at 570 nm (or 440 nm for proline) using a spectrophotometer, using the blank to zero the instrument.

  • Quantification: Plot a standard curve of absorbance versus concentration for the standards. Use the absorbance of the unknown sample to determine its concentration from the standard curve.

Marfey's Reagent (FDAA) Derivatization Protocol for Chiral Amino Acid Analysis

This protocol is for the derivatization of amino acids for chiral separation by HPLC.

Materials:

  • Marfey's Reagent (FDAA) solution (e.g., 1% w/v in acetone).

  • Sodium bicarbonate solution (1 M).

  • Amino acid hydrolysate or standard solution (approximately 50 nmol).

  • Hydrochloric acid (2 M).

Procedure:

  • Reaction Setup: In a small reaction vial, add 100 µL of the amino acid solution and 200 µL of the Marfey's Reagent solution.

  • Reaction Initiation: Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.

  • Incubation: Mix and incubate the reaction mixture at 40°C for 90 minutes, with occasional mixing.

  • Reaction Quenching: Stop the reaction by adding 20 µL of 2 M HCl.

  • Sample Preparation for HPLC: Evaporate the sample to dryness and reconstitute in the mobile phase for HPLC analysis.

By carefully considering the specific requirements of the analysis and the comparative performance of these reagents, researchers can select the most appropriate method to achieve reliable and sensitive quantification of amines in their samples.

References

The Ortho-Methoxy Enigma: A Comparative Guide to Isothiocyanate Electrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the electrophilicity of ortho-methoxy-phenyl isothiocyanate against its para-substituted counterpart and the parent phenyl isothiocyanate.

Unraveling the Substituent Effects: A Qualitative Comparison

The reactivity of the isothiocyanate group (-N=C=S) is dictated by the electrophilicity of the central carbon atom. Substituents on the aromatic ring can modulate this electrophilicity through a combination of electronic and steric effects.

CompoundSubstituent PositionElectronic EffectSteric EffectPredicted a of Electrophilicity
Phenyl IsothiocyanateUnsubstitutedBaselineMinimalBaseline
para-Methoxy-phenyl IsothiocyanateParaElectron-donatingMinimalDecreased
ortho-Methoxy-phenyl IsothiocyanateOrthoElectron-donatingSignificant (Steric Hindrance)Significantly Decreased

Predicted, not based on direct experimental kinetic data.

The para-methoxy group is primarily an electron-donating group due to its resonance effect, which increases the electron density on the aromatic ring and, by extension, reduces the electrophilicity of the isothiocyanate carbon. This is expected to decrease the rate of reaction with nucleophiles compared to the unsubstituted phenyl isothiocyanate.[1]

Conversely, the ortho-methoxy group introduces a significant steric hindrance effect in addition to its electron-donating properties. This steric bulk in close proximity to the isothiocyanate functional group is expected to impede the approach of nucleophiles, thereby significantly slowing down the reaction rate. Studies on the reactions of other ortho-substituted aromatic compounds have shown that they often deviate from the linear free-energy relationships (like the Hammett equation) that hold for meta- and para-substituted analogs, primarily due to this steric hindrance.

Experimental Protocol: Kinetic Analysis of Isothiocyanate-Amine Reaction by UV-Vis Spectrophotometry

This protocol provides a method to quantitatively determine the second-order rate constants for the reaction of various phenyl isothiocyanates with a model nucleophile, such as the amino acid glycine (B1666218). This will allow for a direct comparison of their electrophilicities.

Principle:

The reaction between an isothiocyanate and an amine (like the amino group of glycine) forms a thiourea (B124793) derivative. The progress of this reaction can be monitored by observing the change in absorbance of the reaction mixture over time using a UV-Vis spectrophotometer. By working under pseudo-first-order conditions (a large excess of one reactant), the second-order rate constant can be determined.

Materials:

  • Phenyl isothiocyanate

  • ortho-Methoxy-phenyl isothiocyanate

  • para-Methoxy-phenyl isothiocyanate

  • Glycine

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (B87167) (DMSO) (for stock solutions)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of glycine (e.g., 10 mM) in the phosphate buffer.

    • Prepare stock solutions of each isothiocyanate (e.g., 100 mM) in ACN or DMSO.

  • Determination of λmax:

    • Separately dilute the stock solutions of the reactants and the expected thiourea product in the reaction buffer to determine their individual absorbance spectra.

    • Identify a wavelength (λmax) where the product shows significant absorbance, and the reactants have minimal absorbance, to monitor the reaction.

  • Kinetic Measurement:

    • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the glycine solution (in large excess, e.g., final concentration of 1 mM) with the phosphate buffer.

    • Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve the desired final concentration (e.g., 0.1 mM).

    • Immediately start recording the absorbance at the chosen λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Under pseudo-first-order conditions, the data should fit a single exponential equation: A(t) = A_final - (A_final - A_initial) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the reactant in excess (glycine): k2 = k_obs / [Glycine]

    • Repeat the experiment for each isothiocyanate to obtain their respective second-order rate constants for a direct comparison of reactivity.

Visualizing the Biological Context: Isothiocyanates and the Nrf2 Signaling Pathway

Many isothiocyanates exert their biological effects, such as antioxidant and anti-inflammatory responses, through the activation of the Nrf2 signaling pathway. The electrophilic nature of isothiocyanates is crucial for this activity, as they react with cysteine residues on the Keap1 protein, a negative regulator of Nrf2. This covalent modification leads to the release and activation of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Antioxidant & Detoxification Genes ARE->Genes Transcription

Caption: Activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.

Conclusion

The electrophilicity of phenyl isothiocyanates is finely tuned by the nature and position of substituents on the aromatic ring. While a para-methoxy group is expected to decrease reactivity through its electron-donating effect, an ortho-methoxy group is predicted to have a more pronounced inhibitory effect due to significant steric hindrance. The provided experimental protocol offers a clear path for researchers to quantify these differences and further elucidate the structure-activity relationships of this important class of compounds. Understanding these nuances is critical for the rational design of isothiocyanate-based molecules in drug discovery and chemical biology.

References

A Comparative Guide to HPLC Separation of Diastereomers Formed from Chiral Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. One effective indirect approach involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a more common achiral stationary phase using High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of various chiral isothiocyanates used as CDAs, presenting experimental data and detailed protocols to aid in method selection and development.

Introduction to Chiral Isothiocyanates as Derivatizing Agents

Chiral isothiocyanates are highly reactive and versatile reagents that readily form stable thiourea (B124793) derivatives with primary and secondary amines, such as those found in amino acids, pharmaceuticals like beta-blockers, and other chiral molecules. The formation of these diastereomeric thioureas allows for their separation on standard reversed-phase HPLC columns, offering a practical alternative to the direct use of more expensive chiral stationary phases. The choice of the chiral isothiocyanate reagent can significantly impact the resolution and overall success of the separation. This guide compares several prominent chiral isothiocyanate derivatizing agents, including their synthesis, application, and the chromatographic performance of their derivatives.

Comparison of Chiral Isothiocyanate Derivatizing Agents

The effectiveness of a chiral isothiocyanate derivatizing agent is determined by its ability to produce diastereomers that are well-resolved under achievable HPLC conditions. The following sections compare several popular and novel chiral isothiocyanates, with quantitative data summarized in tables for easy comparison.

(1S, 2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate ((S,R)-APPI)

(S,R)-APPI is a chiral derivatizing reagent that has proven to be an excellent choice for the enantioseparation of amino compounds. It is synthesized from norephedrine (B3415761) and is available in both enantiomeric forms.

(1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate ((R,R)-DANI)

(R,R)-DANI is another effective chiral derivatizing agent, particularly for the enantioseparation of beta-blockers. The resulting thiourea diastereomers are readily separated on reversed-phase columns.[1]

2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate (GATC)

GATC, a sugar-based chiral derivatizing agent, offers good reactivity with beta-blockers at room temperature. The derivatized mixture can often be directly injected into the HPLC system, simplifying sample preparation.[2]

(S)-1-(1-naphthyl) ethyl isothiocyanate ((S)-NEIT) and (R)-α-methyl benzyl (B1604629) isothiocyanate ((R)-MBIT)

These reagents have been successfully applied to the enantioseparation of pharmaceuticals like bupropion. The choice of reagent can influence the optimal mobile phase conditions for separation.[3]

Data Presentation: Performance Comparison

The following tables summarize the HPLC separation data for diastereomers formed from various chiral isothiocyanates and different classes of analytes. The data is extracted from various studies, and the specific chromatographic conditions are detailed in the experimental protocols section.

Table 1: HPLC Separation of Beta-Blocker Diastereomers Derivatized with (R,R)-DANI [1]

Analyte (Beta-Blocker)Mobile Phase (Methanol/Water, v/v)Retention Time t_R1 (min)Retention Time t_R2 (min)Separation Factor (α)Resolution (R_s)
Propranolol65/3512.514.81.222.72
Alprenolol65/3510.211.91.212.55
Pindolol60/409.811.21.182.10
Metoprolol55/458.59.51.151.58

Table 2: Comparison of (S,R)-APPI and a structurally similar isothiocyanate for the separation of amino compounds [4]

Analyte (Amino Compound)Chiral Derivatizing AgentMobile Phase (Methanol/Water, v/v)Resolution (R_s)
1-Phenylethylamine(S,R)-APPI70/303.5
1-Phenylethylamine(1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate70/301.8
1-(1-Naphthyl)ethylamine(S,R)-APPI75/254.2
1-(1-Naphthyl)ethylamine(1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate75/252.1

Table 3: HPLC Separation of Bupropion Diastereomers Derivatized with (S)-NEIT and (R)-MBIT [3]

Chiral Derivatizing AgentMobile PhaseRetention Time t_R1 (min)Retention Time t_R2 (min)Separation Factor (α)Resolution (R_s)
(S)-NEITAcetonitrile/Water (gradient)15.216.51.091.8
(R)-MBITMethanol (B129727)/Triethylamine phosphate (B84403) buffer12.813.91.091.6

Experimental Workflow and Logical Relationships

The overall process of separating enantiomers using chiral isothiocyanates involves a clear workflow, from the initial derivatization reaction to the final chromatographic separation and detection.

G Workflow for HPLC Separation of Diastereomers cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 HPLC Analysis cluster_3 Data Analysis racemic_analyte Racemic Analyte (e.g., amine, amino acid) reaction Reaction Mixture: Formation of Diastereomeric Thioureas racemic_analyte->reaction chiral_isothiocyanate Chiral Isothiocyanate (e.g., (S,R)-APPI, (R,R)-DANI) chiral_isothiocyanate->reaction hplc_injection Injection into HPLC reaction->hplc_injection achiral_column Achiral HPLC Column (e.g., C18 Reversed-Phase) hplc_injection->achiral_column separation Separation of Diastereomers achiral_column->separation detection Detection (e.g., UV, MS) separation->detection chromatogram Chromatogram with Separated Diastereomer Peaks detection->chromatogram quantification Quantification and Determination of Enantiomeric Ratio chromatogram->quantification

Caption: Workflow of diastereomer formation and HPLC separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are generalized protocols for the derivatization and HPLC analysis.

Synthesis of Chiral Isothiocyanates (General Concept)

Many chiral isothiocyanates are synthesized from readily available chiral precursors. For example, (S,R)-APPI can be synthesized from norephedrine in a two-step process.[4] Similarly, GATC is synthesized from the corresponding sugar.[2] The synthesis of these reagents is a key step and their enantiomeric purity is critical for accurate results.

General Derivatization Protocol for Amines with Chiral Isothiocyanates
  • Analyte Preparation: Dissolve a known amount of the racemic amine-containing analyte in a suitable solvent (e.g., acetonitrile, methanol).

  • Reagent Preparation: Prepare a solution of the chiral isothiocyanate derivatizing agent in the same solvent. An excess of the derivatizing agent is typically used.

  • Reaction: Mix the analyte and reagent solutions. The reaction conditions (temperature, time) need to be optimized for each specific derivatizing agent and analyte. For many isothiocyanates, the reaction proceeds to completion at room temperature within a short period (e.g., 20-60 minutes).[1][2] For others, mild heating may be required.

  • Sample Injection: After the reaction is complete, the mixture can often be directly injected into the HPLC system. In some cases, a dilution step may be necessary.

Typical HPLC Conditions for Diastereomer Separation
  • Column: A standard achiral reversed-phase column, such as a C18 (ODS) column, is commonly used.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water, ammonium (B1175870) acetate (B1210297) buffer, or dilute acid). The composition of the mobile phase is a critical parameter for optimizing the separation and is often determined through gradient or isocratic elution trials.[1][2]

  • Flow Rate: A typical flow rate is in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: The separation can be sensitive to temperature, which may be controlled to improve resolution and reproducibility.

  • Detection: UV detection is commonly employed, as the thiourea derivatives often possess a chromophore. The detection wavelength is chosen to maximize the signal of the derivatives. Mass spectrometry (MS) can also be coupled with HPLC for enhanced sensitivity and specificity.

Conclusion

The use of chiral isothiocyanates as derivatizing agents for the HPLC separation of enantiomers as diastereomers is a powerful and versatile technique. The choice of the reagent, along with the optimization of derivatization and chromatographic conditions, is crucial for achieving successful separation. This guide provides a comparative overview and practical information to assist researchers in selecting the most appropriate chiral isothiocyanate and developing robust analytical methods for their specific needs. The provided data and protocols serve as a valuable starting point for the enantioseparation of a wide range of chiral compounds.

References

A Head-to-Head Comparison of Isoselenocyanates and Isothiocyanates in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of isoselenocyanates and isothiocyanates, supported by experimental data and detailed protocols.

Isoselenocyanates (ISCs) and isothiocyanates (ITCs) are two classes of compounds that have garnered significant interest in the scientific community for their potent biological activities, particularly in the realm of cancer chemoprevention and therapy. Isothiocyanates, naturally occurring in cruciferous vegetables like broccoli and cabbage, are well-established anticancer agents.[1] Their selenium-containing analogues, isoselenocyanates, have emerged as a promising next generation of therapeutic candidates, often exhibiting enhanced potency.[1][2] This guide provides an objective comparison of their performance in biological studies, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.

Superior Anticancer Activity of Isoselenocyanates

A growing body of evidence suggests that isoselenocyanates are more potent anticancer agents than their corresponding isothiocyanate counterparts.[1][2] This enhanced efficacy is observed across various cancer cell lines and in preclinical animal models. The substitution of sulfur with selenium in the functional group (-N=C=S vs. -N=C=Se) leads to a significant improvement in antitumor activity.[1]

In Vitro Cytotoxicity

Studies have consistently shown that ISCs exhibit lower IC50 values (the concentration required to inhibit the growth of 50% of cells) compared to their ITC analogues in a range of cancer cell lines.[2] This indicates that a lower concentration of the selenium-containing compound is needed to achieve the same level of cancer cell killing.

CompoundCancer Cell LineIC50 (µM)[2]CompoundCancer Cell LineIC50 (µM)[3]
Isoselenocyanates Isothiocyanates
Phenylmethyl isoselenocyanate (ISC-1)UACC 903 (Melanoma)12.5Phenylmethyl isothiocyanate (BITC)UACC 903 (Melanoma)15.0
Phenylethyl isoselenocyanate (ISC-2)UACC 903 (Melanoma)10.0Phenylethyl isothiocyanate (PEITC)UACC 903 (Melanoma)12.5
Phenylpropyl isoselenocyanate (ISC-3)UACC 903 (Melanoma)7.5Phenylpropyl isothiocyanate (PITC)UACC 903 (Melanoma)10.0
Phenylbutyl isoselenocyanate (ISC-4)UACC 903 (Melanoma)5.0Phenylbutyl isothiocyanate (PBTC)UACC 903 (Melanoma)7.5
Phenylhexyl isoselenocyanate (ISC-6)UACC 903 (Melanoma)2.5Phenylhexyl isothiocyanate (PHTC)UACC 903 (Melanoma)5.0
Sulforaphane (SFN)H460 (NSCLC)12Selenoforaphane (SFN-Se)H460 (NSCLC)~5-10
Sulforaphane (SFN)H1299 (NSCLC)8Selenoforaphane (SFN-Se)H1299 (NSCLC)~4-8
Sulforaphane (SFN)A549 (NSCLC)10Selenoforaphane (SFN-Se)A549 (NSCLC)~5-9

Note: NSCLC stands for Non-Small Cell Lung Cancer. Data for Selenoforaphane is estimated based on graphical representations in the cited literature.

Induction of Apoptosis

One of the key mechanisms by which both ISCs and ITCs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] Comparative studies have demonstrated that ISCs are more potent inducers of apoptosis. This is often quantified by measuring the activity of caspases, a family of proteases that are central to the apoptotic process.

CompoundConcentration (µM)Caspase-3/7 Activity (Fold Increase)[1]
Isoselenocyanates
Phenylbutyl isoselenocyanate (ISC-4)10~8.5
Phenylbutyl isoselenocyanate (ISC-4)15~13.0
Phenylhexyl isoselenocyanate (ISC-6)10~9.0
Phenylhexyl isoselenocyanate (ISC-6)15~14.5
Isothiocyanates
Phenylbutyl isothiocyanate (PBTC)10~3.0
Phenylbutyl isothiocyanate (PBTC)15~4.5
Phenylhexyl isothiocyanate (PHTC)10~3.5
Phenylhexyl isothiocyanate (PHTC)15~5.0
In Vivo Antitumor Efficacy

The superior anticancer activity of ISCs observed in vitro translates to in vivo models. In melanoma xenograft studies, a similar reduction in tumor size was achieved with a three-fold lower dose of ISCs compared to their corresponding ITCs.[1][2]

Treatment GroupDose (µmol)Tumor Size Reduction (%)[1]
ISC-20.76~30
ISC-40.76~45
ISC-60.76~40
PEITC2.5~35
PBTC2.5~40
PHTC2.5~30

Mechanisms of Action: A Comparative Overview

Both isoselenocyanates and isothiocyanates share common mechanisms of action, primarily centered around the induction of cellular stress responses that are detrimental to cancer cells. However, the potency with which they activate these pathways often differs.

The Keap1-Nrf2 Antioxidant Response Pathway

A critical pathway modulated by both classes of compounds is the Keap1-Nrf2 pathway, which is a major regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Both ITCs and ISCs are electrophiles that can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Nrf2_ub->Proteasome Degradation ITC_ISC ITC / ISC ITC_ISC->Keap1_Nrf2 Reacts with Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to

Keap1-Nrf2 Signaling Pathway Activation
Induction of Caspase-Dependent Apoptosis

Both ISCs and ITCs are potent inducers of apoptosis, a key mechanism for eliminating cancer cells. This process is often mediated by the activation of a cascade of caspases. The intrinsic (mitochondrial) pathway is a common route, where cellular stress leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Apoptosis_Pathway ITC_ISC ITC / ISC Mitochondria Mitochondria ITC_ISC->Mitochondria Induces Stress CytoC Cytochrome c Mitochondria->CytoC Releases Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 (active) Caspase9->Caspase37 Cleaves & Activates Procaspase37 Procaspase-3/7 Substrates Cellular Substrates Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Intrinsic Pathway of Apoptosis Induction

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ISCs and ITCs) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7.

  • Cell Treatment: Seed and treat cells with ISCs and ITCs in a white-walled 96-well plate as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold increase in caspase activity compared to the vehicle-treated control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID), 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (width² x length) / 2.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (ISCs and ITCs) and the vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified doses and schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (Cancer Cell Lines) B Compound Treatment (ISC vs. ITC) A->B C MTS Assay B->C D Caspase-3/7 Assay B->D E IC50 Determination C->E F Apoptosis Induction (Fold Change) D->F K Efficacy Assessment (% Tumor Growth Inhibition) E->K Inform F->K Inform G Tumor Cell Implantation in Mice H Tumor Growth & Monitoring G->H I Compound Administration (ISC vs. ITC) H->I J Tumor Volume Measurement I->J J->K

General Experimental Workflow

Conclusion

The available data strongly indicate that isoselenocyanates are a more potent class of anticancer agents compared to their isothiocyanate analogues. This is evidenced by their lower IC50 values in a variety of cancer cell lines, their enhanced ability to induce apoptosis, and their superior in vivo tumor inhibitory effects at lower doses. While both classes of compounds share common mechanisms of action, including the modulation of the Keap1-Nrf2 pathway and the induction of caspase-dependent apoptosis, the selenium-containing compounds exhibit a clear advantage in terms of biological activity. For researchers and drug development professionals, the compelling evidence supporting the enhanced efficacy of isoselenocyanates warrants their further investigation as promising candidates for the development of novel cancer therapeutics.

References

spectroscopic comparison of 2-methoxyphenyl isocyanate and isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric precursors is critical. This guide provides a detailed spectroscopic comparison of 2-methoxyphenyl isocyanate and its sulfur-containing analogue, 2-methoxyphenyl isothiocyanate. By presenting key experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to furnish a clear, data-driven distinction between these two important reagents.

This comparison relies on objective experimental data to highlight the structural and electronic differences imparted by the oxygen versus sulfur atom in the isocyanate (-N=C=O) and isothiocyanate (-N=C=S) functional groups, respectively.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-methoxyphenyl isocyanate and this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a direct probe into the bonding and functional groups within a molecule. The most striking difference between the isocyanate and isothiocyanate is the position of the strong, characteristic asymmetric stretching vibration of the -N=C=X group.

Spectroscopic TechniqueKey Vibration2-Methoxyphenyl Isocyanate (cm⁻¹)This compound (cm⁻¹)
Infrared (IR) ν(N=C=O/S) asymmetric stretch~2200 (multiplet)[1]~2100[1]
ν(C-O-C) symmetric stretch~1023 (strong absorption)[1]Not prominently mentioned
ν(-OCH₃) stretch2900-2800[1]Similar to isocyanate[1]
Raman Phenyl ring breathingNot prominently mentioned1040 (strong)[1]
ν(-OCH₃) symmetric deformationStrong[1]Not observed[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The substitution of oxygen with sulfur results in noticeable shifts in the resonance of nearby nuclei. All chemical shifts are reported in parts per million (ppm) relative to a standard.

¹H NMR Spectral Data

Proton2-Methoxyphenyl Isocyanate (CDCl₃)This compound (CDCl₃)
-OCH₃~3.30 (singlet)[2]Data in CDCl₃ available[3]
Aromatic-HMultiplets in the aromatic regionMultiplets in the aromatic region

¹³C NMR Spectral Data

Carbon2-Methoxyphenyl Isocyanate (CDCl₃)This compound (CDCl₃)
-N=C =O/SNot explicitly foundNot explicitly found
Aromatic CarbonsResonances in the aromatic regionResonances in the aromatic region
-OC H₃~56[4]Data available[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and stability.

Ion2-Methoxyphenyl Isocyanate (m/z)This compound (m/z)
Molecular Ion [M]⁺ 149165[5]
Key Fragments Not explicitly detailed122, 132[5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols representative of the methods used for the analysis of these liquid organic compounds.

Infrared (IR) Spectroscopy

For the acquisition of IR spectra of liquid samples such as 2-methoxyphenyl isocyanate and isothiocyanate, a neat (undiluted) sample is typically used.[6] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are transparent to IR radiation.[6][7] The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[8][9] A background spectrum of the clean salt plates is recorded prior to the sample measurement to subtract any atmospheric or instrumental interferences.

Raman Spectroscopy

Raman spectra of the liquid samples are recorded using a Raman spectrometer.[1] The liquid is placed in a glass tube or cuvette.[10] A monochromatic laser is used as the excitation source.[10] The scattered light, collected at a 90° angle to the incident beam, is passed through a filter to remove the strong Rayleigh scattering and then dispersed by a grating onto a CCD detector.[10] Spectra are typically recorded over a similar range to the IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, a small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), in an NMR tube.[11] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[12] The tube is then placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to yield the NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum by removing the C-H coupling.

Mass Spectrometry (MS)

For volatile and thermally stable compounds like the ones discussed, electron ionization (EI) mass spectrometry is a common technique. The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[13] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which is then detected.[13] The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.[13] These ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.[14]

Visualization of the Comparative Workflow

The logical flow of a spectroscopic comparison is crucial for a systematic analysis. The following diagram illustrates the workflow for comparing 2-methoxyphenyl isocyanate and this compound.

Spectroscopic_Comparison_Workflow cluster_compounds Analytes cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis cluster_output Conclusion Isocyanate 2-Methoxyphenyl Isocyanate IR IR Spectroscopy Isocyanate->IR Raman Raman Spectroscopy Isocyanate->Raman NMR NMR (¹H & ¹³C) Isocyanate->NMR MS Mass Spectrometry Isocyanate->MS Isothiocyanate This compound Isothiocyanate->IR Isothiocyanate->Raman Isothiocyanate->NMR Isothiocyanate->MS IR_Data Vibrational Frequencies IR->IR_Data Raman_Data Vibrational Frequencies Raman->Raman_Data NMR_Data Chemical Shifts NMR->NMR_Data MS_Data m/z Ratios MS->MS_Data Comparison Comparison of Spectroscopic Data IR_Data->Comparison Raman_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Structural & Electronic Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of the two analytes.

References

Unveiling the Reactivity Landscape of Isothiocyanates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the relative reaction rates of isothiocyanates with various nucleophiles has been published, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of product performance, supported by experimental data, to inform the selection and application of these versatile compounds.

Isothiocyanates (ITCs), characterized by their -N=C=S functional group, are of significant interest in medicinal chemistry due to their broad biological activities, including anticancer and anti-inflammatory properties.[1] The therapeutic potential of ITCs is closely tied to their reactivity with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[2] This guide delves into the quantitative aspects of these reactions, offering a clear comparison of how different isothiocyanates behave with various nucleophiles.

The reactivity of the isothiocyanate is primarily governed by the electrophilicity of the central carbon atom. This reactivity is significantly influenced by the nature of the organic substituent (R) attached to the nitrogen atom. Generally, aliphatic isothiocyanates are more reactive than their aromatic counterparts.[1] This is attributed to the electronic effects of the substituent: alkyl groups in aliphatic ITCs are electron-donating, which increases the susceptibility of the electrophilic carbon to nucleophilic attack, while the aryl group in aromatic ITCs can delocalize electron density through resonance, stabilizing the molecule and reducing its reactivity.[1]

Quantitative Comparison of Reaction Rates

The reactivity of isothiocyanates is typically evaluated by measuring the kinetics of their reaction with a model nucleophile. The second-order rate constant (k) serves as a direct measure of the reaction rate. The following tables summarize key kinetic data from the literature, comparing the reactivity of various isothiocyanates with different nucleophiles.

Table 1: Reaction Rate Constants of Isothiocyanates with Amines

IsothiocyanateNucleophile (Amine)SolventRate Constant (k, M⁻¹s⁻¹)Reference
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl etherSecond order in amine[3]
p-Nitrophenyl IsothiocyanateBenzylamineDiethyl etherSecond order in amine[3]
p-Nitrophenyl IsothiocyanateDibenzylamineDiethyl etherSecond order in amine[3]
p-Nitrophenyl Isothiocyanatep-AnisidineDiethyl etherSecond order in amine[3]
p-Nitrophenyl Isothiocyanatem-ToluidineDiethyl etherSecond order in amine[3]
p-Nitrophenyl IsothiocyanateN-MethylanilineDiethyl etherSecond order in amine[3]
p-Nitrophenyl Isothiocyanatep-ChloroanilineDiethyl etherSecond order in amine[3]
Phenyl IsothiocyanateBenzylamineTetrahydrofuran-[4]
Alkyl/Aryl IsothiocyanatesPrimary/Secondary Amines-General reaction[4]

Note: The study on p-nitrophenyl isothiocyanate found that the aminolysis reactions involve kinetic terms that are second order in the amine, suggesting a mechanism where a second amine molecule acts as a catalyst.[3]

Table 2: Reaction Rate Constants of Isothiocyanates with Thiols

IsothiocyanateNucleophile (Thiol)pHRate Constant (k, M⁻¹min⁻¹)Reference
Benzyl (B1604629) Isothiocyanate (BITC)Glutathione (B108866) (GSH)6.5130[2]
Allyl Isothiocyanate (AITC)Glutathione (GSH)6.575[2]
Sulforaphane (SFN)Glutathione (GSH)6.545[2]
Phenyl IsothiocyanatePhenylmethanethiol-Relative rate: highest[5]
Phenyl Isothiocyanate1,4-Butanedithiol-Relative rate: high[5]
Phenyl Isothiocyanate1-Butanethiol-Relative rate: medium[5]
Phenyl Isothiocyanate1-Dodecanethiol-Relative rate: low[5]
Phenyl IsothiocyanateThiophenol-Relative rate: lowest[5]

Note: The reaction of isothiocyanates with glutathione is a critical factor in their cellular activity. The data indicates that benzyl isothiocyanate is the most reactive towards glutathione among the tested compounds.[2] The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.[2]

Experimental Protocols

Understanding the methodologies used to determine these reaction rates is crucial for interpreting the data and designing new experiments.

UV-Vis Spectrophotometry for Kinetic Analysis

This method is effective for monitoring reactions that result in a change in the UV-Vis absorbance spectrum upon product formation. The reaction between an isothiocyanate and a thiol-containing compound like N-acetylcysteine (NAC) can be monitored by observing the formation of the dithiocarbamate (B8719985) product, which often has a distinct absorbance maximum.[2]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in an anhydrous solvent.

    • Prepare a stock solution of NAC (e.g., 100 mM) in a phosphate (B84403) buffer.[2]

  • Determination of λmax of the Product:

    • In a cuvette, mix the phosphate buffer with the isothiocyanate (final concentration, e.g., 50 µM) and NAC (final concentration, e.g., 5 mM) to allow the reaction to proceed to completion.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.[2]

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).

    • Add the phosphate buffer and NAC solution to a cuvette at the desired final concentration.

    • Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to reach the desired final concentration (e.g., 50 µM). Mix rapidly.[2]

  • Data Acquisition and Analysis:

    • Monitor the absorbance at the predetermined λmax over time.

    • Plot the natural logarithm of the absorbance versus time. The pseudo-first-order rate constant (k') is determined from the slope of this line.

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of NAC.[2]

High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis

HPLC is a highly sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying reactants and products over time.[2]

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

  • Reaction Setup:

    • In a thermostatted vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.

    • Initiate the reaction by adding the isothiocyanate stock solution.[2]

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a suitable quenching agent (e.g., a strong acid) or by rapid dilution in the mobile phase.[2]

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable column and mobile phase to achieve separation of the isothiocyanate reactant and the product.

  • Data Analysis:

    • Integrate the peak areas of the reactant and/or product at each time point.

    • Create a calibration curve to convert peak areas to concentrations.

    • Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate integrated rate law to determine the rate constant (k).[2]

Visualizing Reaction Dynamics and Biological Relevance

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and biological pathways.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis ITC_stock Isothiocyanate Stock Solution Reaction_mix Initiate Reaction: Mix ITC, Nucleophile, and Buffer ITC_stock->Reaction_mix Nuc_stock Nucleophile Stock Solution Nuc_stock->Reaction_mix Buffer Reaction Buffer Buffer->Reaction_mix UV_Vis UV-Vis Spectrophotometry (Monitor Absorbance) Reaction_mix->UV_Vis Continuous HPLC HPLC (Time-point Sampling) Reaction_mix->HPLC Discrete Rate_calc Calculate Rate Constant (k) UV_Vis->Rate_calc HPLC->Rate_calc

Experimental workflow for kinetic analysis.

factors_influencing_reactivity cluster_substituent Substituent Effects (R-NCS) cluster_nucleophile Nucleophile Properties cluster_conditions Reaction Conditions ITC Isothiocyanate Reactivity Electronic Electronic Effects (Electron-donating vs. -withdrawing) ITC->Electronic Steric Steric Hindrance ITC->Steric Nucleophilicity Nucleophilicity (e.g., Thiol > Amine) ITC->Nucleophilicity pKa pKa ITC->pKa Solvent Solvent Polarity ITC->Solvent pH pH ITC->pH Temperature Temperature ITC->Temperature

Factors influencing isothiocyanate reactivity.

A significant biological target for isothiocyanates is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. Isothiocyanates can react with specific cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes.

Nrf2_Keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Normal Conditions Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release ITC Isothiocyanate (e.g., Sulforaphane) ITC->Keap1_Nrf2 Reacts with Keap1 Cysteines Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Activates

Nrf2-Keap1 signaling pathway activation by isothiocyanates.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyphenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of 2-Methoxyphenyl isothiocyanate are paramount in a laboratory setting to ensure the safety of personnel and prevent environmental contamination. This compound is a hazardous chemical that requires strict adherence to disposal protocols. This guide provides comprehensive, step-by-step instructions for the proper management of this compound waste, from immediate safety precautions to final disposal.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be fully aware of its associated hazards. The compound is classified as toxic and corrosive.[1][2] In case of exposure, immediate action is necessary. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If the substance comes into contact with skin, wash off immediately with plenty of soap and water.[3] In the event of inhalation, move the person to fresh air and keep them comfortable for breathing. If swallowed, rinse the mouth and do not induce vomiting. In all cases of exposure, seek immediate medical attention.

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for risk assessment and handling.

PropertyValueReference
Molecular Formula C₈H₇NOS[1][5]
Molecular Weight 165.21 g/mol [1][5]
Appearance Clear light yellow liquid[1][6]
Density 1.196 g/mL at 25 °C
Boiling Point 264-266 °C
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ Toxicity[2][5]

Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and have it handled by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash. For laboratories that must neutralize small quantities of the chemical before disposal, the following procedure, based on the known reactivity of isothiocyanates with amines to form less hazardous thioureas, can be followed with extreme caution.

Experimental Protocol for In-Lab Neutralization

This protocol outlines a method for converting this compound into a more stable and less reactive thiourea (B124793) derivative.

Materials:

  • This compound waste

  • A primary or secondary amine (e.g., benzylamine (B48309) or diethylamine)

  • An appropriate solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile)

  • A suitable reaction vessel (e.g., a round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Appropriate PPE (chemical fume hood, gloves, safety glasses, lab coat)

Procedure:

  • Preparation: In a certified chemical fume hood, prepare a solution of the chosen amine in the selected solvent within the reaction vessel. A slight molar excess of the amine (e.g., 1.1 to 1.2 equivalents) is recommended to ensure the complete reaction of the isothiocyanate.

  • Cooling: Place the reaction vessel in an ice bath to cool the amine solution. The reaction between isothiocyanates and amines is typically exothermic.

  • Addition of Isothiocyanate: Slowly and dropwise, add the this compound waste to the cooled and stirring amine solution. Maintain a slow addition rate to control the reaction temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if necessary.

  • Waste Collection: The resulting thiourea solution should be collected in a designated hazardous waste container, properly labeled with its contents.

  • Final Disposal: The container with the neutralized waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_neutralization In-Lab Neutralization (if permissible) cluster_collection Final Collection & Disposal A Wear Appropriate PPE B Handle in a Fume Hood A->B C Collect 2-Methoxyphenyl isothiocyanate Waste B->C D Prepare Amine Solution in Solvent C->D Option for Small Quantities G Collect Neutralized Waste in Labeled Container C->G Direct Disposal of Un-neutralized Waste E Slowly Add Isothiocyanate Waste to Amine Solution D->E F React to Form Thiourea Derivative E->F F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Pickup by Licensed Waste Contractor H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 2-Methoxyphenyl isothiocyanate, ensuring the protection of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory.

This compound is a hazardous chemical that is toxic if ingested, inhaled, or comes into contact with skin. It is also known to cause serious skin and eye irritation, and may lead to respiratory irritation. Due to these significant health risks, a multi-layered approach to personal protective equipment (PPE) and stringent operational procedures are required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This section outlines the mandatory procedures for all personnel handling this compound.

1. Engineering Controls and Work Area Preparation:

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Work Surface: The work area inside the fume hood should be covered with absorbent, plastic-backed liners to contain any potential spills.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. An appropriate spill kit for isocyanates should also be on hand.

2. Personal Protective Equipment (PPE) Selection and Use:

  • Hand Protection: Due to the lack of specific breakthrough time data for this compound, a conservative approach is necessary. Double gloving is required.

    • Inner Glove: A thin, powder-free nitrile glove.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove. Nitrile gloves offer good resistance to a variety of chemicals but have poor resistance to certain organic compounds. Butyl rubber gloves provide excellent protection against a wide range of chemicals, including many esters and ketones.

    • Glove Change Regimen: Gloves must be changed immediately if contamination is suspected. For prolonged operations, it is recommended to change outer gloves every 30-60 minutes.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.

  • Body Protection: A chemically resistant lab coat must be worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When working with this compound, respiratory protection is essential. A full-facepiece respirator with a combination organic vapor/acid gas (OV/AG) cartridge is recommended. Alternatively, a half-mask respirator with the same cartridge type can be used in conjunction with chemical splash goggles and a face shield. All respirator users must be fit-tested and properly trained.

**3. Chemical Handling and Experimental

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.